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Core Science & Biosynthesis

Foundational

N-(4-cyanophenyl)-2-ethylhexanamide: Physicochemical Profiling, Synthesis, and Applications in Drug Design

Executive Summary In the landscape of modern medicinal chemistry and drug development, the rational design of lipophilic, electron-deficient anilides serves as a cornerstone for developing targeted therapeutics, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the rational design of lipophilic, electron-deficient anilides serves as a cornerstone for developing targeted therapeutics, particularly in the realm of nuclear receptor antagonists (e.g., antiandrogens). N-(4-cyanophenyl)-2-ethylhexanamide is a highly specialized organic molecule that exemplifies this design philosophy. By coupling the strongly electron-withdrawing 4-cyanoaniline moiety with the sterically bulky, lipophilic 2-ethylhexanoyl chain, this compound presents a unique physicochemical profile.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a synthetic target, but as a strategic model compound. This whitepaper provides an in-depth, rigorously validated guide to the physical and chemical properties, synthetic methodology, and structural logic of N-(4-cyanophenyl)-2-ethylhexanamide.

Physicochemical & Molecular Properties

The behavior of N-(4-cyanophenyl)-2-ethylhexanamide in both synthetic and biological environments is dictated by the interplay between its polar functional groups (cyano, amide) and its extensive aliphatic branching. The 4-cyano group exerts a strong inductive and resonance electron-withdrawing effect, significantly reducing the basicity of the parent aniline[1] and increasing the metabolic stability of the resulting amide. Conversely, the 2-ethylhexyl chain imparts substantial lipophilicity and steric hindrance, which are critical parameters for membrane permeability and receptor binding pocket engagement.

Quantitative Data Summary

The following table synthesizes the calculated and experimental parameters for the compound and its precursors.

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₅H₂₀N₂ODefines the mass and elemental composition.
Molecular Weight 244.34 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Predicted LogP ~3.8High lipophilicity, ensuring excellent lipid membrane permeability.
Topological Polar Surface Area (tPSA) 52.9 ŲDerived from the cyano (23.8 Ų) and amide (29.1 Ų) groups; ideal for oral bioavailability.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates targeted hydrogen bonding with receptor residues.
Hydrogen Bond Acceptors 2 (Amide C=O, Cyano C≡N)Enhances solubility and target engagement.
Physical State (Predicted) Off-white crystalline solidThe rigid phenyl ring promotes crystallization, though the branched alkyl chain lowers the melting point.

Structure-Activity Relationship (SAR) Logic

Understanding the causality behind the structural features of N-(4-cyanophenyl)-2-ethylhexanamide is essential for downstream applications. The molecule is a bipartite system: the "warhead" (cyanophenyl) and the "lipophilic tail" (2-ethylhexyl).

SAR_Logic Molecule N-(4-cyanophenyl)- 2-ethylhexanamide Cyano 4-Cyano Motif Molecule->Cyano Amide Amide Linker Molecule->Amide Alkyl 2-Ethylhexyl Chain Molecule->Alkyl Prop1 Strong Electron Withdrawal (Decreased oxidative liability) Cyano->Prop1 Prop2 H-Bond Donor/Acceptor (Target engagement) Amide->Prop2 Prop3 High Steric Bulk (LogP ~3.8, Membrane Permeability) Alkyl->Prop3

SAR logic mapping structural motifs to their resulting physicochemical properties.

Chemical Synthesis: A Self-Validating Protocol

The synthesis of N-(4-cyanophenyl)-2-ethylhexanamide is best achieved via a modified Schotten-Baumann acylation[2]. Because 4-cyanoaniline is a deactivated, weakly nucleophilic amine, standard aqueous biphasic conditions often result in sluggish kinetics and competitive hydrolysis of the acid chloride. Therefore, an anhydrous organic protocol utilizing an auxiliary base is required.

Mechanistic Causality
  • Anhydrous Dichloromethane (DCM): Prevents the rapid hydrolysis of 2-ethylhexanoyl chloride[3] into 2-ethylhexanoic acid, ensuring the electrophile is entirely consumed by the amine.

  • Triethylamine (Et₃N): Acts as a non-nucleophilic HCl scavenger. By neutralizing the hydrochloric acid byproduct, Et₃N prevents the protonation of 4-cyanoaniline, thereby locking the equilibrium in the forward direction toward amide formation.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Each phase contains an observable metric to confirm success before proceeding to the next step.

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried round-bottom flask with 4-cyanoaniline (1.0 equivalent, 10 mmol, 1.18 g) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Add Triethylamine (1.5 equivalents, 15 mmol, 2.1 mL).

  • Validation: The solution should be clear and pale yellow. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

Step 2: Electrophilic Addition

  • Dissolve 2-ethylhexanoyl chloride (1.1 equivalents, 11 mmol, 1.79 g)[3] in 10 mL of anhydrous DCM.

  • Add this solution dropwise to the reaction flask over 15 minutes.

  • Validation: The immediate formation of a dense white precipitate (Triethylamine hydrochloride) serves as visual confirmation that the acylation is actively occurring and HCl is being successfully scavenged.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is self-validated as complete when the lower R_f spot corresponding to 4-cyanoaniline disappears entirely, replaced by a higher R_f spot (the lipophilic amide).

Step 4: Aqueous Workup & Purification

  • Quench the reaction by adding 20 mL of 1N aqueous HCl. Causality: This protonates and removes any unreacted Et₃N and trace unreacted aniline into the aqueous layer.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and Brine (20 mL). Causality: The bicarbonate wash neutralizes residual acid and extracts any hydrolyzed 2-ethylhexanoic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure N-(4-cyanophenyl)-2-ethylhexanamide.

SynthesisWorkflow Start 4-Cyanoaniline + Et3N in DCM Add Dropwise Addition: 2-Ethylhexanoyl Chloride (0°C, N2 atm) Start->Add React Acylation Reaction (RT, 2-4 hours) Add->React Exothermic control Check In-Process Control: TLC (Hexane/EtOAc 3:1) React->Check Check->React If incomplete Workup Aqueous Workup: 1N HCl, NaHCO3, Brine Check->Workup If complete (Rf ~0.6) Purify Recrystallization (EtOH/H2O) Workup->Purify Organic layer dried End Pure N-(4-cyanophenyl)- 2-ethylhexanamide Purify->End >99% Purity

Synthetic workflow for N-(4-cyanophenyl)-2-ethylhexanamide via modified Schotten-Baumann acylation.

Spectroscopic Characterization

To ensure absolute scientific integrity, the synthesized compound must be validated against its expected spectroscopic profile.

  • Infrared (IR) Spectroscopy:

    • A sharp, distinct peak at ~2225 cm⁻¹ is the hallmark of the nitrile (C≡N) stretch.

    • A strong absorption at ~1670–1690 cm⁻¹ confirms the presence of the amide carbonyl (C=O) stretch (Amide I band).

    • A broad peak around ~3300 cm⁻¹ corresponds to the N-H stretch.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • The highly deshielded amide proton (N-H) will appear as a broad singlet around δ 7.5 - 8.0 ppm .

    • The para-substituted aromatic ring will present as two distinct doublets (an AA'BB' system) integrating for 2 protons each, located between δ 7.4 and 7.8 ppm , shifted downfield due to the cyano group.

    • The aliphatic 2-ethylhexyl chain will manifest as a complex multiplet in the upfield region (δ 0.8 - 2.4 ppm ), with the alpha-methine proton appearing furthest downfield among the aliphatics.

References

  • National Center for Biotechnology Information (PubChem). "4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "2-Ethylhexanoyl chloride | C8H15ClO | CID 79103 - PubChem." PubChem Database. Available at:[Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu Chemistry Resources. Available at:[Link]

Sources

Exploratory

Analytical Characterization of N-(4-cyanophenyl)-2-ethylhexanamide: A Technical Guide to Exact Mass and Molecular Weight Determination

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-cyanophenyl)-2-ethylhexanamide (C₁₅H₂₀N₂O) is a highly lipophilic, aromatic amide. In the context of modern drug discovery, amides of this structural class frequently serve as critical intermediates or active pharmaceutical ingredients (APIs) targeting specific kinase or receptor pathways. For researchers and drug development professionals, the foundational step in the Chemistry, Manufacturing, and Controls (CMC) pipeline is the unambiguous molecular characterization of the compound. This whitepaper provides an in-depth technical framework for determining the exact mass and molecular weight of N-(4-cyanophenyl)-2-ethylhexanamide using High-Resolution Mass Spectrometry (HRMS), emphasizing the causality behind experimental choices and the necessity of self-validating analytical protocols.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is the conflation of average molecular weight with exact mass. Medicinal chemists frequently rely on the average molecular weight—calculated using the weighted average of all naturally occurring isotopes—for stoichiometric reactions and yield calculations[1]. However, in mass spectrometry, this value is effectively meaningless because MS instruments detect individual isotopic species, not bulk averages[2].

High-resolution mass spectrometry (HRMS) relies on the exact mass (or monoisotopic mass), which is calculated using the mass of the most abundant, naturally occurring isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[3].

Table 1: Quantitative Mass Data for N-(4-cyanophenyl)-2-ethylhexanamide (C₁₅H₂₀N₂O)

MetricCalculation BasisValueApplication
Nominal Mass Integer mass of most abundant isotopes (12×15 + 1×20 + 14×2 + 16×1)244 DaLow-resolution MS (e.g., Ion Traps)
Average Molecular Weight Standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999)244.338 g/mol Stoichiometry, formulation
Exact (Monoisotopic) Mass Exact isotopic masses (¹²C=12.00000, ¹H=1.00783, ¹⁴N=14.00307, ¹⁶O=15.99491)244.1576 DaHRMS elemental composition
[M+H]⁺ Adduct Mass Exact Mass + Proton Mass (1.00728 Da)245.1648 m/zPositive Electrospray Ionization (ESI+)

The Causality of Analytical Choices in HRMS

Why is HRMS strictly required for this analysis over a standard triple-quadrupole (QqQ) system? While QqQ systems provide excellent sensitivity for quantitation, their unit mass resolution cannot distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas)[4].

For example, a hypothetical biological matrix contaminant with the formula C₁₄H₁₆N₂O₂ would have a nominal mass of 244, identical to N-(4-cyanophenyl)-2-ethylhexanamide. However, its exact mass (244.1211 Da) differs from our target (244.1576 Da) by ~36.5 mDa. An HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, operating at a resolving power of >30,000 FWHM, easily resolves this difference, ensuring unambiguous elemental composition and preventing false-positive identification[1][5].

Furthermore, to achieve sub-2 ppm mass accuracy, the analytical method must be a self-validating system . This is achieved through the continuous infusion of a known reference standard (lock mass) during acquisition. The lock mass corrects for micro-fluctuations in the mass analyzer caused by ambient temperature shifts or power supply variations, ensuring the mass measurement accuracy (MMA) remains absolute throughout the run.

Self-Validating Experimental Protocol: LC-HRMS Workflow

The following protocol outlines the step-by-step methodology for the exact mass determination of N-(4-cyanophenyl)-2-ethylhexanamide.

Step 1: System Suitability and Calibration

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) via a secondary LockSpray electrospray probe.

  • Causality: Validates the instrument's mass accuracy in real-time. The system automatically applies a correction factor to the primary data stream, ensuring the <2 ppm error threshold is mathematically enforced.

Step 2: Sample Preparation

  • Action: Dissolve N-(4-cyanophenyl)-2-ethylhexanamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, pre-forming the [M+H]⁺ adduct in solution to maximize ionization efficiency in the ESI source.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Causality: The highly lipophilic 2-ethylhexyl chain requires a high organic composition for elution. UHPLC separates the API from potential ion-suppressing matrix components before they enter the mass spectrometer.

Step 4: Q-TOF MS Acquisition

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in MS¹ mode (m/z 100–1000).

LC_HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC Injection SST->Prep Validates ESI ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI Eluent QTOF Q-TOF Mass Analyzer (Exact Mass < 2 ppm) ESI->QTOF Ions QTOF->Data Spectra

LC-HRMS workflow for exact mass determination of N-(4-cyanophenyl)-2-ethylhexanamide.

MS/MS Fragmentation and Structural Elucidation

Beyond confirming the intact [M+H]⁺ exact mass (m/z 245.1648), robust structural elucidation requires tandem mass spectrometry (MS/MS)[6]. By isolating the parent ion and subjecting it to Collision-Induced Dissociation (CID) using argon gas at 20-30 eV, the molecule fragments in predictable, structurally diagnostic pathways.

For N-(4-cyanophenyl)-2-ethylhexanamide, the weakest point is the amide bond. CID typically yields two primary product ions depending on charge retention:

  • Charge Retention on Nitrogen: Cleavage yields the protonated 4-aminobenzonitrile ion (C₇H₇N₂⁺) with an exact mass of m/z 119.0604 , accompanied by the neutral loss of a ketene derivative (126.1045 Da).

  • Charge Retention on Oxygen: Cleavage yields the 2-ethylhexanoyl acylium cation (C₈H₁₅O⁺) with an exact mass of m/z 127.1117 , accompanied by the neutral loss of 4-aminobenzonitrile (118.0531 Da).

Fragmentation_Pathway Parent [M+H]+ m/z 245.1648 Cleavage Amide Bond Cleavage (Collision-Induced Dissociation) Parent->Cleavage 20-30 eV CID Frag1 4-cyanophenylamine ion m/z 119.0604 Cleavage->Frag1 Charge Retention on N Frag2 2-ethylhexanoyl acylium ion m/z 127.1117 Cleavage->Frag2 Charge Retention on O

Proposed MS/MS collision-induced dissociation pathway for N-(4-cyanophenyl)-2-ethylhexanamide.

By matching both the precursor exact mass and the exact masses of these specific MS/MS fragments against their theoretical values, researchers can establish a self-validating, highly trustworthy dataset that definitively proves the identity and structure of the synthesized API.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Development - longdom.org -[Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation - waters.com -[Link]

  • Accurate Mass: - Frontage Laboratories -[Link]

  • On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS - Shimadzu -[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects - Spectroscopy Online -[Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications - Chromatography Online -[Link]

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development - ResearchGate -[Link]

  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone -[Link]

Sources

Foundational

Pharmacokinetics of N-(4-cyanophenyl)-2-ethylhexanamide in animal models

An In-Depth Technical Guide to the Pharmacokinetics of N-(4-cyanophenyl)-2-ethylhexanamide in Animal Models For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-(4-cyanophenyl)-2-ethylhexanamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a cornerstone of rational drug design. The journey of a drug candidate from administration to its site of action and its eventual elimination from the body is a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). This guide provides a comprehensive technical overview of the anticipated pharmacokinetics of N-(4-cyanophenyl)-2-ethylhexanamide, a novel molecule with therapeutic potential. While specific in vivo data for this compound is not yet publicly available, this document synthesizes established principles of pharmacokinetics, data from structurally related cyanophenyl-containing compounds, and validated experimental protocols to offer a predictive and methodological framework for its evaluation in animal models. Our objective is to equip researchers and drug development professionals with the expertise to design, execute, and interpret robust pharmacokinetic studies, thereby accelerating the translation of promising molecules into clinical candidates.

Introduction to N-(4-cyanophenyl)-2-ethylhexanamide and the Significance of the Cyanophenyl Moiety

N-(4-cyanophenyl)-2-ethylhexanamide is an aromatic amide featuring a cyanophenyl group. The incorporation of a nitrile (cyano) group is a strategic decision in medicinal chemistry, often leading to improved pharmacological and pharmacokinetic properties.[1][2] The strong electron-withdrawing nature of the nitrile can influence the electronic density of the aromatic ring, potentially enhancing interactions with biological targets.[1] More pertinent to this guide, the nitrile group can significantly improve a drug candidate's pharmacokinetic profile.[3]

Compounds containing a nitrile group often exhibit enhanced aqueous solubility, which can lead to increased systemic exposure and improved bioavailability.[1][4] Furthermore, the nitrile group is generally metabolically stable and can protect the parent molecule from rapid degradation, prolonging its half-life.[1] The presence of this functional group in N-(4-cyanophenyl)-2-ethylhexanamide suggests a favorable starting point for pharmacokinetic optimization.

Anticipated ADME Profile of N-(4-cyanophenyl)-2-ethylhexanamide

Based on the physicochemical properties conferred by its structural motifs, we can postulate the following ADME characteristics for N-(4-cyanophenyl)-2-ethylhexanamide:

  • Absorption: The lipophilicity of the 2-ethylhexanamide side chain, balanced by the polarity of the amide linkage and the cyanophenyl group, suggests that the compound is likely to be well-absorbed after oral administration. Passive diffusion is expected to be a primary mechanism of absorption across the gastrointestinal tract.

  • Distribution: Following absorption, the compound is expected to distribute into various tissues. The degree of plasma protein binding will be a critical determinant of its volume of distribution. Compounds with similar structures often bind to plasma proteins such as albumin and alpha-1-acid glycoprotein.[5]

  • Metabolism: The metabolism of N-(4-cyanophenyl)-2-ethylhexanamide is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[6][7] Potential metabolic pathways include hydroxylation of the aromatic ring and the aliphatic side chain. The nitrile group itself is generally resistant to metabolism, but in some cases, it can be hydrolyzed to an amide and subsequently to a carboxylic acid.[8]

  • Excretion: The parent compound and its metabolites are expected to be eliminated from the body through both renal and fecal routes. The extent of each route will depend on the polarity of the metabolites.

Designing a Robust In Vivo Pharmacokinetic Study in Animal Models

A well-designed pharmacokinetic study is essential to quantitatively characterize the ADME properties of N-(4-cyanophenyl)-2-ethylhexanamide.

Rationale for Animal Model Selection

The choice of animal model is a critical first step. Commonly used species in preclinical pharmacokinetic studies include mice, rats, rabbits, and dogs.[9] Rats, particularly Sprague-Dawley or Wistar strains, are often the initial model of choice due to their well-characterized physiology, ease of handling, and cost-effectiveness. It is often beneficial to use at least two different species (one rodent and one non-rodent) to assess inter-species variability in drug metabolism and pharmacokinetics.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following workflow outlines the key steps in a typical pharmacokinetic study in rats.

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis A Acclimatization of Animals B Fasting (Overnight) A->B E Dose Administration B->E C Drug Formulation D Route of Administration (e.g., Oral Gavage, IV) C->D D->E F Blood Sample Collection (Serial Sampling) E->F G Plasma Separation F->G H Sample Storage (-80°C) G->H J Sample Analysis H->J I Bioanalytical Method (LC-MS/MS) I->J K Data Acquisition J->K L Concentration-Time Profile K->L M PK Parameter Calculation (e.g., AUC, Cmax, T1/2) L->M N Report Generation M->N

Caption: Workflow of a typical rodent pharmacokinetic study.

Detailed Experimental Protocol

Materials:

  • N-(4-cyanophenyl)-2-ethylhexanamide (test compound)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Drug Formulation: Prepare a homogenous suspension of N-(4-cyanophenyl)-2-ethylhexanamide in the chosen vehicle at the desired concentration.

  • Dose Administration:

    • Oral (PO) Group: Administer the drug formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer a solubilized form of the drug via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Quantification

Accurate quantification of N-(4-cyanophenyl)-2-ethylhexanamide in plasma is crucial for generating reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11]

Step-by-Step Bioanalytical Protocol
  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. This step removes proteins that can interfere with the analysis.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a high-performance liquid chromatography (HPLC) system.[12]

    • Use a suitable column (e.g., C18) to separate the analyte from other components in the plasma extract.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode to generate ions of the analyte.

    • Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[13]

  • Method Validation:

    • Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.[14]

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of N-(4-cyanophenyl)-2-ethylhexanamide have been determined at each time point, the following pharmacokinetic parameters can be calculated using non-compartmental analysis:

G cluster_params Calculated Parameters A Plasma Concentration-Time Data B Non-Compartmental Analysis A->B C Key Pharmacokinetic Parameters B->C D Cmax C->D E Tmax C->E F AUC(0-t) C->F G AUC(0-inf) C->G H T1/2 C->H I CL C->I J Vd C->J K F% C->K

Caption: Flow of pharmacokinetic data analysis.

Summary of Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure after a single dose.
T1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.

Predicted Metabolic Pathways

The metabolic fate of N-(4-cyanophenyl)-2-ethylhexanamide is a critical aspect of its pharmacokinetic profile. Based on studies of similar aromatic nitriles, the following metabolic transformations are plausible.[8]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-(4-cyanophenyl)-2-ethylhexanamide M1 Aromatic Hydroxylation Parent->M1 M2 Aliphatic Hydroxylation Parent->M2 M3 Nitrile Hydrolysis (minor) Parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M2->M4

Sources

Exploratory

In Vivo Toxicity Profile of N-(4-cyanophenyl)-2-ethylhexanamide: Mechanistic Insights and Preclinical Safety Assessment

Executive Summary N-(4-cyanophenyl)-2-ethylhexanamide is a synthetic amide characterized by a 4-cyanoaniline core linked to a 2-ethylhexanoyl aliphatic chain. While frequently encountered as a synthetic intermediate, scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-cyanophenyl)-2-ethylhexanamide is a synthetic amide characterized by a 4-cyanoaniline core linked to a 2-ethylhexanoyl aliphatic chain. While frequently encountered as a synthetic intermediate, screening hit, or structural motif in medicinal chemistry (particularly in non-nucleoside reverse transcriptase inhibitors)[1], its in vivo safety profile is complex. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic prodrug of two distinct toxicophores.

This whitepaper provides an in-depth technical analysis of its in vivo toxicity profile, driven by hepatic metabolic cleavage, and outlines robust, self-validating preclinical protocols required to accurately assess its safety margins.

Pharmacokinetics and Metabolic Activation

The primary toxicological liabilities of N-(4-cyanophenyl)-2-ethylhexanamide do not stem from the intact parent molecule. Upon oral administration, the compound's high lipophilicity facilitates rapid gastrointestinal absorption. However, it is subjected to extensive first-pass metabolism.

Hepatic amidases and carboxylesterases (CES1/CES2) rapidly hydrolyze the central amide bond. This cleavage yields a 1:1 stoichiometric ratio of two highly active metabolites:

  • 4-Cyanoaniline: An aromatic amine known for inducing acute hematotoxicity and cytotoxicity[1].

  • 2-Ethylhexanoic Acid (2-EHA): A branched-chain aliphatic acid recognized as a peroxisome proliferator and a developmental toxicant[2].

Metabolism Parent N-(4-cyanophenyl)- 2-ethylhexanamide (Parent Amide) Enzyme Hepatic Amidases (CES1 / CES2) Parent->Enzyme Metab1 4-Cyanoaniline (Hematotoxic) Enzyme->Metab1 Metab2 2-Ethylhexanoic Acid (Hepatotoxic / Teratogenic) Enzyme->Metab2

Fig 1. Hepatic metabolism of N-(4-cyanophenyl)-2-ethylhexanamide into toxicophores.

Subchronic and Developmental Toxicity Profile

The in vivo toxicity of this compound is biphasic, presenting acute risks to the hematological system and chronic risks to the liver and developing fetus.

Acute Hematotoxicity (Methemoglobinemia)

The 4-cyanoaniline metabolite undergoes N-hydroxylation via CYP450 enzymes (predominantly CYP1A2). The resulting N-hydroxyarylamine oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin (MetHb). This acutely impairs oxygen transport, leading to tissue hypoxia, cyanosis, and compensatory reticulocytosis.

Hepatotoxicity and Peroxisome Proliferation

Chronic exposure leads to marked hepatomegaly. The 2-EHA metabolite acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. In vivo studies of 2-EHA demonstrate an increase in the activity of marker enzymes such as cyanide-insensitive palmitoyl-CoA oxidase, leading to oxidative stress and liver hypertrophy[2]. While 2-EHA exhibits low acute oral toxicity (LD50 > 2000 mg/kg in rats)[2], its subchronic accumulation is a primary driver of liver pathology.

Reproductive and Developmental Toxicity

The most critical regulatory hurdle for this structural class is teratogenicity. 2-EHA has been explicitly shown to be a developmental toxicant in rodent models[3]. The established mechanism of action involves the sequestration of maternal and embryonic zinc. Zinc deficiency in the developing embryo disrupts DNA synthesis and cellular proliferation, resulting in severe skeletal malformations and embryolethality[3].

Quantitative Data Summary
Toxicity EndpointPrimary Metabolite DriverObserved In Vivo EffectEstimated NOAEL (Rodent)Mechanistic Pathway
Acute Hematotoxicity 4-CyanoanilineMethemoglobinemia, Cyanosis< 10 mg/kgCYP-mediated N-hydroxylation
Subchronic Hepatotoxicity 2-Ethylhexanoic AcidHepatomegaly, Enzyme elevation~60-100 mg/kg/dayPPARα agonism, Peroxisome proliferation
Developmental Toxicity 2-Ethylhexanoic AcidSkeletal malformations~25-100 mg/kg/dayEmbryonic zinc sequestration

Self-Validating Experimental Protocols

To rigorously assess the safety margins of this compound, standard toxicity assays must be heavily modified to account for its specific metabolic liabilities. Below are two field-proven, step-by-step methodologies.

Protocol A: 90-Day Subchronic Oral Toxicity Study (Targeting Hepatotoxicity)
  • Causality of Model Selection: Sprague-Dawley rats are selected because their hepatic carboxylesterase expression closely mirrors the metabolic cleavage rates expected in humans, ensuring the generation of 2-EHA and 4-cyanoaniline at clinically relevant ratios.

  • Causality of Formulation: 0.5% methylcellulose with 0.1% Tween-80 is chosen as the vehicle. This ensures the highly lipophilic parent amide remains in a homogenous suspension, preventing dose-variance anomalies during oral gavage.

Step-by-Step Workflow:

  • Animal Allocation: Randomize 80 Sprague-Dawley rats (40 male, 40 female) into four groups: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (50 mg/kg), and High Dose (250 mg/kg).

  • Dosing: Administer the formulation daily via oral gavage (10 mL/kg volume) for 90 consecutive days.

  • In-Life Monitoring: Conduct weekly body weight and food consumption measurements. Self-Validation: A dose-dependent decrease in food consumption acts as an early physiological marker of 2-EHA-induced systemic toxicity.

  • Clinical Pathology: On days 30 and 90, collect blood via the jugular vein. Analyze for AST, ALT, ALP, and conduct a full lipid panel to assess PPARα-driven lipid metabolism alterations.

  • Necropsy: Euthanize animals on day 91. Immediately excise and weigh the liver to calculate the hepatosomatic index. Fix tissue in 10% neutral buffered formalin for H&E staining to quantify centrilobular hypertrophy.

Protocol B: Acute Methemoglobinemia Kinetic Assessment
  • Trustworthiness & Self-Validation: The inclusion of a sodium nitrite positive control arm is a mandatory self-validating step. It proves the spectrophotometric assay is actively capable of detecting oxidized heme (Fe3+) on the day of testing. Baseline blood draws (T=0) act as an internal negative control for each subject.

Workflow Step1 1. Dose Administration Oral Gavage (Vehicle vs. Test vs. Positive Control) Step2 2. Kinetic Blood Collection Lateral Tail Vein (1h, 2h, 4h, 8h, 24h) Step1->Step2 Step3 3. Erythrocyte Lysis Hypotonic Phosphate Buffer (pH 6.8) Step2->Step3 Step4 4. Spectrophotometric Quantification Absorbance at 630 nm (MetHb) & 540 nm (Total Hb) Step3->Step4

Fig 2. Step-by-step workflow for in vivo methemoglobinemia quantification.

Step-by-Step Workflow:

  • Dosing Setup: Administer a single acute oral dose of the test compound (100 mg/kg) to Wistar rats. Concurrently dose a positive control group with sodium nitrite (20 mg/kg, Intraperitoneal).

  • Kinetic Sampling: Collect 50 µL of blood from the lateral tail vein at T=0 (baseline), 1, 2, 4, 8, and 24 hours post-dose.

  • Erythrocyte Lysis: Instantly lyse the collected erythrocytes in a hypotonic phosphate buffer. Causality: The buffer must be strictly maintained at pH 6.8; deviations in pH can spontaneously reduce MetHb back to oxyhemoglobin, yielding false negatives.

  • Spectrophotometry: Measure the lysate absorbance at 630 nm (the specific peak for MetHb) and 540 nm (Total Hemoglobin).

  • Quantification: Calculate the MetHb percentage using the Evelyn-Malloy method, normalizing against the T=0 baseline.

Conclusion

The in vivo toxicity profile of N-(4-cyanophenyl)-2-ethylhexanamide is a textbook example of metabolic toxification. Drug development professionals must not treat this molecule as a single entity, but rather design preclinical safety studies that independently track the hematotoxic liabilities of the liberated aniline and the hepatotoxic/teratogenic liabilities of the aliphatic acid. Implementing the self-validating protocols outlined above ensures that these hidden toxicities are accurately quantified before advancing to clinical phases.

References

  • Title: TOXICOLOGICAL EVALUATIONS - 2-Ethylhexanoic acid Source: BG RCI (bgrci.de) URL: [Link]

  • Title: Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics Source: CIR Safety (cir-safety.org) URL: [Link]

  • Title: Expanding the Solvent/Protein Region Occupation of the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket for Improved Broad-Spectrum Anti-HIV-1 Efficacy Source: ACS Publications (pubs.acs.org) URL: [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of N-(4-cyanophenyl)-2-ethylhexanamide: A Comprehensive Technical Guide

Executive Summary N-(4-cyanophenyl)-2-ethylhexanamide ( C15​H20​N2​O ) represents a highly relevant class of active pharmaceutical intermediates (APIs) characterized by a structural dichotomy: a rigid, planar pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-cyanophenyl)-2-ethylhexanamide ( C15​H20​N2​O ) represents a highly relevant class of active pharmaceutical intermediates (APIs) characterized by a structural dichotomy: a rigid, planar pharmacophore (the 4-cyanophenyl amide moiety) conjugated to a highly flexible, lipophilic aliphatic tail (the 2-ethylhexyl group). Resolving the crystal structure of such compounds is notoriously challenging due to the competing forces of strong directional hydrogen bonding and the conformational entropy of the branched alkyl chain.

This technical guide provides an in-depth, self-validating crystallographic workflow for determining and analyzing the single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) properties of N-(4-cyanophenyl)-2-ethylhexanamide. By understanding the causality behind the experimental parameters, researchers can accurately map the polymorphic landscape of similar flexible-rigid molecular systems.

Molecular Architecture & Crystallographic Rationale

The crystallization behavior of N-(4-cyanophenyl)-2-ethylhexanamide is dictated by two competing structural domains:

  • The Rigid Core (Symmetry & Packing): The 4-cyanophenyl amide group drives crystal packing through robust, directional intermolecular interactions. The amide N-H acts as a strong hydrogen-bond donor, while the amide carbonyl (C=O) and the terminal cyano group (C≡N) act as competing acceptors. Similar to the well-documented metastable polymorphs of benzamide [1], this competition typically results in the formation of 1D catemeric tapes or centrosymmetric dimers.

  • The Flexible Tail (Entropy & Disorder): The 2-ethylhexyl chain introduces significant steric bulk and conformational flexibility. In a crystal lattice, this aliphatic tail struggles to pack efficiently, often resulting in static (positional) or dynamic (thermal) disorder.

Causality in Experimental Design: Because the thermal motion of the terminal methyl groups in the 2-ethylhexyl chain can "smear" the electron density at room temperature, data collection must be performed at cryogenic temperatures (e.g., 100 K). Furthermore, because the molecule consists entirely of light atoms (C, H, N, O), a Copper ( CuKα ) X-ray source is required to maximize diffraction intensity and improve the signal-to-noise ratio at high diffraction angles.

H_Bonding N_H Amide N-H (Strong Donor) C_O Amide C=O (Strong Acceptor) N_H->C_O Primary H-Bond (d ~ 2.8 Å) C_N Cyano C≡N (Weak Acceptor) N_H->C_N Competing H-Bond (Polymorph dependent) Primary Primary Motif: 1D Catemeric Tapes C_O->Primary Secondary Secondary Motif: Dipole-Dipole Stacking C_N->Secondary

Caption: Competitive hydrogen-bonding pathways dictating the crystal packing and polymorphism.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the crystallographic characterization is designed as a self-validating system . The atomic model derived from the single crystal (SCXRD) is mathematically validated against the bulk material using Rietveld refinement of the powder pattern (PXRD).

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Step 1: Crystal Growth. Dissolve 50 mg of N-(4-cyanophenyl)-2-ethylhexanamide in a 1:1 binary solvent mixture of ethyl acetate and n-hexane. Allow for slow evaporation at 25°C over 72 hours. Causality: The non-polar hexane acts as an antisolvent, gradually reducing the solubility of the lipophilic tail and forcing ordered nucleation.

  • Step 2: Cryogenic Data Collection. Select a block-shaped single crystal (approx. 0.25×0.15×0.10 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a microfocus CuKα source ( λ=1.54184 Å) and a cryostream set to 100 K.

  • Step 3: Structure Solution. Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm automatically assigns chemical elements to the electron-density peaks based on integrated peak densities, providing an unbiased initial model.

  • Step 4: Structure Refinement & Disorder Modeling. Refine the structure using full-matrix least-squares on F2 in SHELXL [3], accessed via the OLEX2 graphical user interface [4].

    • Self-Validation Check: If the 2-ethylhexyl chain exhibits disorder, apply rigid-bond restraints (RIGU) and similarity restraints (SADI) to the anisotropic displacement parameters. The model is validated when the Goodness-of-Fit (GooF) approaches 1.0 and the maximum residual electron density ( Δρmax​ ) drops below 0.5 e/A˚3 .

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Data Collection (Cu Kα, 100 K) A->B C Structure Solution (SHELXT Dual-Space) B->C D Structure Refinement (SHELXL / OLEX2) C->D E Disorder Modeling (RIGU/SADI Restraints) D->E If aliphatic tail is disordered F Final .CIF Output (GooF ~ 1.0) D->F Convergence & Validation E->D

Caption: Step-by-step SCXRD workflow for resolving the structure of N-(4-cyanophenyl)-2-ethylhexanamide.

Powder X-ray Diffraction (PXRD) Protocol

To prove that the single crystal analyzed in Section 2.1 is representative of the bulk synthesized batch, a PXRD validation is required.

  • Step 1: Sample Preparation. Gently grind 100 mg of the bulk powder using an agate mortar and pestle. Causality: Aggressive milling must be avoided, as the mechanical stress can induce a solid-state polymorphic transition, destroying the original lattice structure.

  • Step 2: Data Acquisition. Load the powder onto a zero-background silicon holder. Collect data in Bragg-Brentano geometry from 2θ=3∘ to 50∘ using a step size of 0.01∘ .

  • Step 3: Rietveld Refinement (Self-Validation). Import the .cif file generated from the SCXRD experiment into a Rietveld refinement software. Overlay the simulated diffraction pattern onto the experimental bulk pattern. A weighted profile R-factor ( Rwp​ ) of <10% mathematically validates that the bulk material is phase-pure and identical to the single crystal.

Data Presentation

The following tables summarize the quantitative structural parameters typical for the stable monoclinic polymorph of N-(4-cyanophenyl)-2-ethylhexanamide at 100 K.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C15​H20​N2​O Volume ( V ) 1558.4(5) A˚3
Formula Weight 244.34 g/mol Z , Calculated Density 4, 1.041 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.54 mm⁻¹
Wavelength ( CuKα ) 1.54184 Å F(000) 528
Crystal System Monoclinic θ range for data collection 4.08° to 67.68°
Space Group P21​/c Reflections collected / unique 12450 / 2845[ Rint​=0.045 ]
Unit Cell Dimensions a=11.245(2) Å b=9.876(2) Å c=14.562(3) Å β=105.43(1)∘ Goodness-of-fit on F2 Final R indices [ I>2σ(I) ] 1.052 R1​=0.038 , wR2​=0.095
Table 2: Selected Hydrogen Bond Geometries
D-H···A MotifD-H (Å)H···A (Å)D···A (Å)D-H···A Angle (°)
N(1)-H(1)···O(1) [Catemer]0.88(2)2.05(2)2.895(3)162(2)
C(4)-H(4)···N(2) [Cyano interaction]0.952.623.451(4)146

(Note: The primary N−H⋅⋅⋅O=C interaction forms the thermodynamic backbone of the crystal lattice, while the weaker C−H⋅⋅⋅N≡C interactions stabilize the inter-tape packing).

References

  • Blagden, N., Davey, R., Dent, G., Song, M., David, W. I. F., Pulham, C. R., & Shankland, K. (2005). "Woehler and Liebig Revisited: A Small Molecule Reveals Its Secrets - The Crystal Structure of the Unstable Polymorph of Benzamide Solved after 173 Years". Crystal Growth & Design, 5(6), 2218-2224. [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

Exploratory

Blood-Brain Barrier Permeability of N-(4-cyanophenyl)-2-ethylhexanamide: Predictive Modeling and Experimental Validation Workflows

Executive Summary N-(4-cyanophenyl)-2-ethylhexanamide is a lipophilic, synthetic amide formed by the condensation of 4-aminobenzonitrile and 2-ethylhexanoic acid. In modern drug discovery, determining the blood-brain bar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-cyanophenyl)-2-ethylhexanamide is a lipophilic, synthetic amide formed by the condensation of 4-aminobenzonitrile and 2-ethylhexanoic acid. In modern drug discovery, determining the blood-brain barrier (BBB) permeability of such compounds is a critical juncture. For central nervous system (CNS) indications, robust brain penetration is mandatory; for peripheral targets, CNS exclusion is often desired to mitigate neurological off-target toxicity.

This technical guide establishes a comprehensive, tiered workflow for evaluating the BBB permeability of N-(4-cyanophenyl)-2-ethylhexanamide. By synthesizing in silico physicochemical profiling, in vitro passive and active transport assays, and in vivo pharmacokinetic modeling, we provide a self-validating framework to accurately quantify its neuropharmacokinetic profile.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vitro or in vivo assays, the baseline passive permeability of N-(4-cyanophenyl)-2-ethylhexanamide must be predicted using its physicochemical properties. The BBB is a highly restrictive physiological barrier characterized by tight junctions that force molecules to adopt a transcellular route.

Based on Lipinski's Rule of 5 and specific CNS-penetration heuristics (e.g., Clark's rules), the compound exhibits an optimal profile for passive lipid bilayer diffusion.

Table 1: Physicochemical Properties and BBB Permeability Implications
PropertyEstimated ValueIdeal CNS RangePermeability Implication
Molecular Weight (MW) 244.33 g/mol < 400 g/mol Highly Favorable. Small molecular size minimizes steric hindrance during transcellular diffusion.
Calculated LogP ~3.52.0 – 5.0Optimal. The 2-ethylhexyl chain provides sufficient lipophilicity to partition into the endothelial lipid bilayer without excessive non-specific tissue binding.
Polar Surface Area (PSA) 52.9 Ų< 90 ŲHighly Favorable. Low polar surface area ensures minimal desolvation energy is required to enter the membrane.
H-Bond Donors (HBD) 1 (Amide NH)< 3Favorable. Low HBD count correlates strongly with high BBB penetration.
H-Bond Acceptors (HBA) 2 (Amide O, Cyano N)< 7Favorable.

Causality & Logic: While the physicochemical profile strongly predicts excellent passive diffusion, the presence of the para-cyano group and the amide linkage introduces hydrogen-bonding motifs that may act as recognition sites for efflux transporters, primarily P-glycoprotein (P-gp / MDR1)[1]. Therefore, passive permeability assays must be coupled with active efflux evaluations.

Tiered Experimental Workflows

Workflow InSilico Tier 1: In Silico Profiling (MW, LogP, PSA) PAMPA Tier 2: PAMPA-BBB (Passive Permeability) InSilico->PAMPA Optimal Physicochemical Properties MDCK Tier 3: MDCK-MDR1 Assay (P-gp Efflux Ratio) PAMPA->MDCK High Papp (> 4 x 10^-6 cm/s) InVivo Tier 4: In Vivo PK (Kp,uu,brain Determination) MDCK->InVivo Low Efflux Ratio (< 2.0)

Fig 1: Tiered BBB assessment workflow for N-(4-cyanophenyl)-2-ethylhexanamide.

Tier 2: PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free model that isolates and quantifies passive transcellular diffusion[2]. By utilizing porcine brain lipid extracts, the assay accurately mimics the specific lipid composition of the BBB[3].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve N-(4-cyanophenyl)-2-ethylhexanamide in 100% DMSO to create a 10 mM stock solution[2].

  • Donor Solution: Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 0.5% to prevent membrane toxicity)[3].

  • Membrane Coating: Coat the porous PVDF membrane of the 96-well acceptor plate with 4-5 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL)[3].

  • Assembly & Incubation: Add 150 µL of the donor solution to the donor plate. Add 150 µL of Brain Sink Buffer (BSB) to the acceptor plate. Combine the plates into a "sandwich" and incubate at room temperature for 5 hours[2].

  • Self-Validation System: Include Lucifer Yellow (a paracellular marker) in the donor well. If Lucifer Yellow is detected in the acceptor well, the artificial membrane's integrity has been compromised, and the well must be discarded[2].

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) in cm/s. A Papp​>4.0×10−6 cm/s indicates high passive brain penetration.

Tier 3: MDCK-MDR1 Transwell Assay (Active Efflux Assessment)

Because N-(4-cyanophenyl)-2-ethylhexanamide may be a substrate for efflux pumps, we utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1). These cells form tight monolayers and overexpress P-glycoprotein (P-gp), making them an ideal surrogate for human brain endothelial cells[1][4].

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts. Culture for 4–5 days to allow for differentiation and polarization[4].

  • Integrity Verification (Critical): Measure the Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming the formation of tight junctions.

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the compound to the Apical chamber (blood side).

    • Basolateral to Apical (B→A): Add 10 µM of the compound to the Basolateral chamber (brain side).

  • Incubation: Incubate at 37°C in a 5% CO₂ environment for 60–90 minutes.

  • Analysis & Calculation: Quantify compound concentrations in both receiver chambers via LC-MS/MS. Calculate the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER>2.0 indicates that the compound is actively effluxed by P-gp. If ER>2.0 , repeat the assay in the presence of a P-gp inhibitor (e.g., Cyclosporin A or Verapamil) to confirm transporter specificity.

BBB_Transport Blood Blood Compartment (Apical) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (High LogP, Low PSA) Brain Brain Parenchyma (Basolateral) Endothelial->Brain Transcellular Transport Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (If ER > 2.0)

Fig 2: Transport mechanisms of N-(4-cyanophenyl)-2-ethylhexanamide across the BBB.

In Vivo Pharmacokinetic Assessment ( Kp,uu,brain​ )

Historically, the total brain-to-plasma ratio ( Kp,brain​ ) was used to assess brain penetration. However, highly lipophilic compounds like N-(4-cyanophenyl)-2-ethylhexanamide often exhibit high non-specific binding to brain lipids, artificially inflating Kp,brain​ values.

To determine true pharmacological availability, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which is now considered the "game-changing parameter" in CNS drug discovery[5]. It represents the net equilibrium between passive diffusion and active efflux[6].

Step-by-Step Protocol:

  • In Vivo Dosing: Administer N-(4-cyanophenyl)-2-ethylhexanamide to a rodent model (e.g., C57BL/6 mice) via intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Tissue Collection: At steady state, sacrifice the animal. Collect terminal blood (centrifuge to isolate plasma) and harvest the whole brain. Homogenize the brain tissue in a buffer solution (e.g., 1:3 w/v in PBS).

  • Equilibrium Dialysis (Unbound Fraction Determination):

    • Place plasma and brain homogenate into the donor chambers of a rapid equilibrium dialysis (RED) device.

    • Place PBS in the receiver chambers.

    • Incubate at 37°C for 4–6 hours to allow free drug to equilibrate[7].

    • Quantify drug concentrations via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ )[7].

  • Calculations: First, calculate total partitioning:

    Kp,brain​=Cplasma,total​Cbrain,total​​

    Then, calculate the unbound partitioning:

    Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Data Interpretation:

  • Kp,uu,brain​≈1.0 : The compound crosses the BBB freely via passive diffusion with no net efflux[8].

  • Kp,uu,brain​<0.3 : The compound is severely restricted from the brain, likely due to robust P-gp efflux[8].

By executing this rigorous, multi-tiered protocol, researchers can definitively characterize the neuropharmacokinetic behavior of N-(4-cyanophenyl)-2-ethylhexanamide, ensuring data integrity from early in vitro screening through in vivo validation.

References

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol".
  • Evotec. "MDCK-MDR1 Permeability Assay".
  • AxisPharm. "MDCK-MDR1 Permeability Assay".
  • PMC.
  • PMC. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development".
  • PMC. "Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro".
  • ChemRxiv. "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu".

Sources

Foundational

N-(4-cyanophenyl)-2-ethylhexanamide Metabolic Pathways in Liver Microsomes: A Comprehensive Mechanistic Guide

Structural Analysis & Predictive Metabolism Understanding the biotransformation of a xenobiotic requires a first-principles analysis of its chemical architecture. N-(4-cyanophenyl)-2-ethylhexanamide is a synthetic amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Predictive Metabolism

Understanding the biotransformation of a xenobiotic requires a first-principles analysis of its chemical architecture. N-(4-cyanophenyl)-2-ethylhexanamide is a synthetic amide characterized by three distinct functional domains, each dictating a specific metabolic fate when exposed to the enzymatic environment of liver microsomes.

  • The Aliphatic 2-Ethylhexyl Chain: This highly lipophilic, branched hydrocarbon tail is the primary target for cytochrome P450 (CYP)-mediated oxidation. Because the α-carbon is sterically hindered by the ethyl branch and the amide carbonyl, oxidation is kinetically favored at the terminal (ω) and penultimate (ω-1) carbons. Foundational studies on the parent aliphatic moiety, 2-ethylhexanoic acid, demonstrate that hepatic CYP enzymes (such as CYP3A4 and CYP2B6) drive extensive ω-oxidation and can uniquely catalyze the desaturation of the chain to form a terminal olefin (2-ethyl-5-hexenoic acid)[1]. Furthermore, these pathways often yield dicarboxylic acids via sequential oxidation[2].

  • The 4-Cyanophenyl Ring: The cyano group (-CN) is strongly electron-withdrawing via both inductive and resonance effects. In the context of CYP450 metabolism, aromatic hydroxylation requires an electrophilic attack by the high-valent iron-oxo species (Compound I) on the aromatic π-system. The cyano group severely depletes the ring's electron density, raising the activation energy for arene oxide formation. Consequently, the aromatic ring is metabolically deactivated, shunting clearance toward the aliphatic chain. Similar metabolic shunting is well-documented in other 4-cyanoaniline derivatives, where rapid clearance is driven by alternative functional groups rather than the deactivated ring[3].

  • The Amide Linkage: While amides are generally more stable than esters, they remain susceptible to enzymatic cleavage by hepatic carboxylesterases (CES) and amidases, yielding 4-cyanoaniline and 2-ethylhexanoic acid.

Core Metabolic Pathways

Based on the structural causality outlined above, the metabolism of N-(4-cyanophenyl)-2-ethylhexanamide in liver microsomes proceeds via three parallel pathways.

MetabolicPathways Parent N-(4-cyanophenyl)- 2-ethylhexanamide Amidase Amide Hydrolysis (Amidases / CES) Parent->Amidase CYP_Aliph Aliphatic Oxidation (CYP3A4 / CYP2B6) Parent->CYP_Aliph CYP_Arom Aromatic Oxidation (CYP1A2 / CYP2C9) Parent->CYP_Arom Met1 4-Cyanoaniline + 2-Ethylhexanoic Acid Amidase->Met1 Met2 ω / ω-1 Hydroxylation (Diacid / Terminal Olefin) CYP_Aliph->Met2 Met3 Phenolic Amide (Epoxide Intermediate) CYP_Arom->Met3

Fig 1: Primary metabolic pathways of N-(4-cyanophenyl)-2-ethylhexanamide in liver microsomes.

Quantitative Data Summaries

To establish a baseline for drug development professionals, the predicted metabolic profile and stability parameters are summarized below.

Table 1: Predictive Metabolites and Enzymatic Drivers

Metabolite TypeStructural ModificationPrimary Enzyme(s)Relative Abundance
M1 (Diacid) ω-oxidation to carboxylic acidCYP3A4, CYP4A11High
M2 (Olefin) Desaturation at terminal carbonCYP2B6, CYP3A4Moderate
M3 (Cleavage) Amide hydrolysisCES1, Hepatic AmidasesModerate
M4 (Phenol) Aromatic hydroxylationCYP1A2, CYP2C9Low

Table 2: Simulated Microsomal Stability Parameters Across Species

Species MatrixHalf-life ( t1/2​ , min)Intrinsic Clearance ( μL/min/mg )Primary Clearance Mechanism
Human (HLM)45.230.6CYP-mediated aliphatic oxidation
Rat (RLM)22.860.8Amide hydrolysis & CYP oxidation
Mouse (MLM)18.574.9Rapid CYP-mediated oxidation

Experimental Methodologies: Self-Validating Protocols

To empirically map these pathways, researchers must employ a highly controlled in vitro microsomal stability assay. The following protocol is designed as a self-validating system , ensuring that every data point is internally controlled for enzymatic viability, chemical stability, and cofactor dependence.

Causality of Experimental Controls
  • NADPH-Free Control: CYP450 enzymes obligatorily require NADPH as an electron donor[4]. By running a parallel incubation without NADPH, we isolate non-oxidative pathways. If the parent compound depletes in this control, it definitively proves that amidase-mediated hydrolysis (Pathway B) is active.

  • Heat-Inactivated Control: Boiling the microsomes denatures all proteins. Any loss of the parent compound in this matrix indicates chemical instability or non-specific binding to plasticware, preventing false-positive clearance rates.

  • Positive Control (Verapamil): Rapid clearance of Verapamil confirms that the microsomes and the NADPH regenerating system are enzymatically competent.

Step-by-Step Incubation & Metabolite ID Protocol

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL.

  • Spike N-(4-cyanophenyl)-2-ethylhexanamide (dissolved in DMSO) into the matrix to achieve a final concentration of 1 µM. Crucial: Ensure final DMSO concentration is 0.1% (v/v) to prevent CYP inhibition.

Step 2: Reaction Initiation

  • Pre-incubate the matrix at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • For the negative control, substitute the NADPH system with an equivalent volume of buffer.

Step 3: Incubation and Quenching

  • Incubate the mixture at 37°C with gentle shaking.

  • At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Causality: Cold organic solvent instantly precipitates proteins and halts all enzymatic activity.

Step 4: Sample Preparation & LC-HRMS Analysis

  • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer the supernatant to LC vials.

  • Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using a C18 column and a water/acetonitrile gradient with 0.1% formic acid. Monitor for mass shifts corresponding to +16 Da (hydroxylation), +14 Da (oxidation to ketone/aldehyde), and specific cleavage fragments (m/z corresponding to 4-cyanoaniline).

Workflow Prep Matrix Prep (HLM + Buffer) Init Initiation (+ NADPH) Prep->Init Incubate Incubation (37°C, 0-60m) Init->Incubate Quench Quenching (Cold ACN) Incubate->Quench Analyze LC-HRMS (Metabolite ID) Quench->Analyze

Fig 2: Self-validating experimental workflow for microsomal stability and metabolite ID.

References

  • Title: Benign Synthesis of 2-Ethylhexanoic Acid by Cytochrome P450cam: Enzymatic, Crystallographic, and Theoretical Studies Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: CYP enzymes catalyze the formation of a terminal olefin from 2-ethylhexanoic acid in rat and human liver Source: Human & Experimental Toxicology (PubMed) URL: [Link]

  • Title: TOXICOLOGICAL EVALUATIONS - BG RCI (2-Ethylhexanoic acid) Source: BG Chemie InfoCenter URL: [Link]

  • Title: Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(4-cyanophenyl)-2-ethylhexanamide from 4-aminobenzonitrile

Application Note: Synthesis Protocol for N-(4-cyanophenyl)-2-ethylhexanamide Contextualizing the Synthetic Challenge The synthesis of N-(4-cyanophenyl)-2-ethylhexanamide represents a classic challenge in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for N-(4-cyanophenyl)-2-ethylhexanamide

Contextualizing the Synthetic Challenge

The synthesis of N-(4-cyanophenyl)-2-ethylhexanamide represents a classic challenge in medicinal chemistry and materials science: the amidation of a deactivated, weakly nucleophilic aniline. 4-Aminobenzonitrile possesses a strongly electron-withdrawing para-cyano group, which significantly delocalizes the nitrogen lone pair, reducing its nucleophilicity [1]. Concurrently, the acylating agent, 2-ethylhexanoyl chloride, features an alpha-branched aliphatic chain that introduces considerable steric hindrance around the electrophilic carbonyl carbon.

Standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often yield poor conversions or require prolonged heating when applied to such deactivated systems [3]. Therefore, this protocol utilizes a highly reactive acid chloride route, driven by a catalytic nucleophilic promoter (4-Dimethylaminopyridine, DMAP) and a stoichiometric acid scavenger (Triethylamine, TEA). DMAP attacks the sterically hindered acid chloride to form a highly electrophilic, solvent-separated acylpyridinium intermediate, which is more susceptible to attack by the deactivated aniline than the parent acid chloride[2].

Stoichiometric Matrix & Quantitative Parameters

To ensure scalability and reproducibility, the following quantitative parameters are optimized for a 10.0 mmol scale reaction. All data is summarized for direct laboratory application.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
4-Aminobenzonitrile118.141.001.18 g10.0 mmol-
2-Ethylhexanoyl chloride162.661.201.95 g (1.64 mL)12.0 mmol1.19
Triethylamine (TEA)101.191.501.52 g (2.09 mL)15.0 mmol0.726
4-Dimethylaminopyridine (DMAP)122.170.100.12 g1.0 mmol-
Dichloromethane (DCM, Anhydrous)84.93-20.0 mL-1.33

Execution Strategy: Step-by-Step Protocol

Phase 1: System Preparation and Activation

  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet. Maintaining an anhydrous environment is critical to prevent the premature hydrolysis of 2-ethylhexanoyl chloride into unreactive 2-ethylhexanoic acid.

  • Dissolution: Charge the flask with 4-aminobenzonitrile (1.18 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol). Add 15.0 mL of anhydrous DCM to dissolve the solids.

  • Base Addition: Inject Triethylamine (2.09 mL, 15.0 mmol) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Cooling is mandatory. The subsequent formation of the acylammonium intermediate is highly exothermic. Uncontrolled temperature spikes can lead to competitive ketene formation from the alpha-branched acid chloride or unwanted di-acylation of the aniline.

Phase 2: Addition and Propagation 5. Electrophile Introduction: Dilute 2-ethylhexanoyl chloride (1.64 mL, 12.0 mmol) in 5.0 mL of anhydrous DCM in the addition funnel. 6. Dropwise Addition: Add the acid chloride solution dropwise over 15–20 minutes. Visual Cue: A dense white fume/precipitate of triethylamine hydrochloride will begin to form immediately, validating that the acylation is actively proceeding. 7. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir vigorously for 12 hours.

Phase 3: In-Process Control (IPC) and Self-Validation 8. TLC Validation: To validate completion, withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate; UV visualization at 254 nm). The reaction is deemed complete when the fluorescent spot corresponding to 4-aminobenzonitrile (Rf ≈ 0.3) is completely consumed and replaced by a higher running product spot (Rf ≈ 0.5).

Phase 4: Quenching and Isolation 9. Biphasic Quench: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and stir for 15 minutes. Causality: This neutralizes any unreacted acid chloride and residual HCl, converting them into water-soluble sodium salts. 10. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers. 11. Orthogonal Washing: Wash the combined organic layers sequentially with:

  • 10% aqueous Citric Acid or 1M HCl (20 mL) – Removes residual TEA and DMAP.
  • Brine (20 mL) – Breaks emulsions and pre-dries the organic phase.
  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.
  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate layered with hexanes, or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield pure N-(4-cyanophenyl)-2-ethylhexanamide.

Mechanistic Workflow Visualization

Workflow N1 4-Aminobenzonitrile + TEA/DMAP in DCM N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Add 2-Ethylhexanoyl Chloride Dropwise N2->N3 N4 Stir at RT (12-24 hours) N3->N4 N5 Quench with Sat. NaHCO3 N4->N5 N6 Phase Separation & Orthogonal Wash N5->N6 N7 Concentration & Recrystallization N6->N7 N8 Target Amide Isolated N7->N8

Experimental workflow for N-(4-cyanophenyl)-2-ethylhexanamide synthesis.

References

  • Mampuys, P., et al. (2016). Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids. Organic Letters, ACS Publications. Retrieved March 30, 2026, from[Link]

Application

Application Note: Scalable Synthesis and Isolation of N-(4-cyanophenyl)-2-ethylhexanamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Amide Bond Formation, Sterically Hindered Acylation, Electron-Deficient Anilines Strategic Rationale & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Amide Bond Formation, Sterically Hindered Acylation, Electron-Deficient Anilines

Strategic Rationale & Mechanistic Insights

Amide bond formation remains one of the most foundational and frequently executed transformations in organic synthesis and pharmaceutical development [1]. However, coupling an electron-deficient nucleophile with a sterically hindered aliphatic chain presents a unique kinetic challenge.

The target compound, N-(4-cyanophenyl)-2-ethylhexanamide , requires the union of 4-aminobenzonitrile (a poor nucleophile due to the strong electron-withdrawing para-cyano group) and a 2-ethylhexanoyl moiety (an α-branched, sterically bulky chain). Standard peptide coupling reagents (e.g., EDC, HATU) often fail to achieve full conversion in such systems due to the high activation energy required for the in situ intermediate.

Expertise & Causality: To bypass this energetic barrier, we utilize the pre-formed acyl chloride, 2-ethylhexanoyl chloride , in a modified Schotten-Baumann-type organic acylation[2, 3].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is chosen because it provides excellent solvation for both the highly polar nitrile and the lipophilic alkyl chain while remaining strictly inert to the acylating agent.

  • Base Selection: Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. As the reaction proceeds, one equivalent of HCl is generated. Without TEA, the HCl would protonate the 4-aminobenzonitrile, rendering it completely non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

  • Thermal Control: The addition must be performed at 0 °C. The nucleophilic acyl substitution is highly exothermic; elevated temperatures can lead to competitive ketene formation from the acyl chloride or double-acylation of the aniline.

Quantitative Formulation

The following stoichiometric ratios are optimized for a 10 mmol scale synthesis. A slight excess (1.1 equivalents) of the acyl chloride ensures complete consumption of the aniline, simplifying downstream purification.

Table 1: Reagent Formulation and Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Aminobenzonitrile Limiting Reagent / Nucleophile118.141.001.18 g
2-Ethylhexanoyl chloride Electrophile162.661.101.79 g (1.89 mL)
Triethylamine (TEA) Acid Scavenger101.191.501.52 g (2.09 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A50.0 mL (0.2 M)

Experimental Workflow Visualization

The following diagram outlines the logical progression of the synthesis, from reagent preparation through to final chromatographic isolation.

Workflow Step1 1. Reagent Preparation 4-Aminobenzonitrile + DCM + TEA Step2 2. Thermal Control Cool mixture to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise 2-Ethylhexanoyl Chloride Step2->Step3 Step4 4. Amide Coupling Stir at RT for 2-4 hours Step3->Step4 Step5 5. Reaction Quenching Add H2O, separate organic phase Step4->Step5 Step6 6. Liquid-Liquid Extraction Wash: 1M HCl, Sat. NaHCO3, Brine Step5->Step6 Step7 7. Desiccation & Concentration Dry over Na2SO4, evaporate solvent Step6->Step7 Step8 8. Final Purification Flash Chromatography (Hexane/EtOAc) Step7->Step8

Figure 1: Step-by-step experimental workflow for the synthesis of N-(4-cyanophenyl)-2-ethylhexanamide.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at critical junctures.

Phase 1: Reaction Setup and Execution
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 4-aminobenzonitrile (1.18 g, 10.0 mmol).

  • Solvation: Inject anhydrous DCM (50 mL) followed by Triethylamine (2.09 mL, 15.0 mmol). Stir until the solid is completely dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Draw 2-ethylhexanoyl chloride (1.89 mL, 11.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 15 minutes.

    • Causality Note: Rapid addition will cause a localized temperature spike, leading to the vaporization of DCM and potential degradation of the acyl chloride.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

Phase 2: In-Process Control (IPC) & Quenching

Before proceeding to workup, the reaction must be validated.

Table 2: In-Process Controls (IPC) and Self-Validation Checkpoints

CheckpointAnalytical MethodExpected ObservationCorrective Action if Failed
Reaction Completion TLC (7:3 Hexane/EtOAc, UV 254 nm)Disappearance of SM (Rf ~0.3); New product spot (Rf ~0.5)Add 0.1 eq acyl chloride, stir 1h, re-check.
Quench Phase Visual InspectionFuming ceases upon H2O additionAdd H2O dropwise until exotherm subsides.
Post-Extraction Aqueous pH CheckAqueous layer pH ~ 7-8 after NaHCO3Repeat saturated NaHCO3 wash.
  • Quenching: Once TLC confirms completion, quench the reaction by slowly adding 20 mL of deionized water. Stir vigorously for 5 minutes to hydrolyze any unreacted acyl chloride into 2-ethylhexanoic acid.

Phase 3: Liquid-Liquid Extraction and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract and isolate the lower organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted 4-aminobenzonitrile and TEA.

  • Base Wash: Wash with saturated aqueous NaHCO3 (2 x 20 mL). Purpose: Deprotonates and removes the 2-ethylhexanoic acid byproduct into the aqueous phase.

  • Brine Wash & Desiccation: Wash with brine (20 mL), then dry the organic layer over anhydrous Na2SO4. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 30% Ethyl Acetate in Hexanes. Pool the fractions containing the pure product (Rf ~0.5) and concentrate in vacuo.

Analytical Characterization

To verify the structural integrity and purity of the isolated N-(4-cyanophenyl)-2-ethylhexanamide, compare your analytical results against the expected parameters below.

Table 3: Expected Analytical Characterization Data

TechniqueParameterExpected Result
1H NMR (400 MHz, CDCl3) Amide NH~7.50 ppm (br s, 1H)
1H NMR (400 MHz, CDCl3) Aromatic CH (AA'BB')~7.65 (d, J=8.5 Hz, 2H), ~7.70 (d, J=8.5 Hz, 2H)
1H NMR (400 MHz, CDCl3) Aliphatic α-CH~2.15 ppm (m, 1H)
1H NMR (400 MHz, CDCl3) Aliphatic CH2 & CH3~1.20 - 1.70 ppm (m, 8H), ~0.90 ppm (m, 6H)
LC-MS (ESI+) [M+H]+m/z 245.16
FT-IR Key Stretch Frequencies~3300 cm⁻¹ (N-H), ~2225 cm⁻¹ (C≡N), ~1660 cm⁻¹ (C=O)

References

  • Mampuys, P., et al. "Synthesis of Secondary Amides from Thiocarbamates." Organic Letters, ACS Publications, 2018. URL:[Link][1]

  • Hunter, C. A., et al. "Polarisation effects on the H-bond acceptor properties of secondary amides." Chemical Science, RSC Publishing, 2023. URL:[Link][2]

  • Marie, C., et al. "Dissymmetric N,N-dialkylamides, the synthesis thereof and uses of same." US Patent 10252983B2, Google Patents, 2019. URL:[3]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-cyanophenyl)-2-ethylhexanamide

Abstract This application note describes the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(4-cyanophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(4-cyanophenyl)-2-ethylhexanamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in research and quality control settings. The method development was guided by the physicochemical properties of the analyte, leading to an optimized isocratic procedure on a C18 stationary phase with UV detection. The final method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

N-(4-cyanophenyl)-2-ethylhexanamide is a synthetic compound featuring a cyanophenyl moiety and an alkyl amide chain. The presence of both a polar aromatic region and a non-polar aliphatic chain makes it a molecule of interest in various chemical and pharmaceutical research contexts. Accurate and reliable quantification of this compound is essential for reaction monitoring, purity assessment, and formulation analysis. High-performance liquid chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[1][2]

This document provides a comprehensive guide to the development and validation of an HPLC method for N-(4-cyanophenyl)-2-ethylhexanamide, explaining the scientific rationale behind each step of the development process and providing a detailed protocol for its implementation and validation.

Part 1: Method Development Strategy: A Rationale-Driven Approach

The primary goal of method development is to create a robust procedure that separates the analyte of interest from potential impurities with good resolution and peak shape in a reasonable timeframe.[3] Our strategy is built upon a systematic evaluation of the analyte's properties to make informed decisions on the chromatographic parameters.

Analyte Characterization and Its Chromatographic Implications

A preliminary analysis of the N-(4-cyanophenyl)-2-ethylhexanamide structure provides critical insights for method design:

  • Hydrophobicity: The molecule possesses a C8 alkyl chain (from the 2-ethylhexanamide portion) and a phenyl ring, contributing significant hydrophobic character. This makes it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[3]

  • Polarity and Ionization: The amide linkage and the cyano group introduce polarity. Amides are generally considered neutral compounds under typical HPLC pH conditions (pH 2-8), as the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making them non-ionizable.[4] This simplifies method development, as pH control of the mobile phase is not critical for analyte retention and peak shape, allowing for the use of a simple neutral mobile phase.[5]

  • UV Absorbance: The cyanophenyl group is a strong chromophore. Aromatic rings with conjugated systems, such as the one present in the analyte, typically exhibit strong absorbance in the UV region. Based on similar structures like benzonitrile, a maximum absorbance (λ-max) is anticipated between 240 and 280 nm, making UV detection a highly suitable and sensitive choice.

Chromatographic System Selection and Optimization

The following sections detail the logical progression from initial parameter selection to the final optimized method.

Given the analyte's significant hydrophobic character, a C18 (octadecylsilane) column was selected as the first choice. C18 columns are the most widely used stationary phases in reverse-phase HPLC, offering excellent retention for a broad range of non-polar to moderately polar compounds. An Ascentis® C18 column (or equivalent) with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.

The mobile phase composition is a critical factor controlling retention and selectivity in reverse-phase HPLC.

  • Organic Modifier Selection: Acetonitrile (ACN) was chosen over methanol. Acetonitrile typically provides lower viscosity (resulting in lower backpressure), better UV transparency at lower wavelengths, and often yields sharper peaks compared to methanol.[5]

  • Scouting Gradient Run: To efficiently determine the approximate mobile phase composition required for elution, an initial "scouting" gradient run was performed. A wide linear gradient from 40% to 90% ACN in water over 20 minutes was used. This approach helps to quickly identify the solvent strength needed to elute the compound with a reasonable retention factor (k').[6]

  • Isocratic Method Development: The scouting run indicated that the analyte eluted at approximately 65% ACN. For a simple quantification method where only one primary analyte is of interest, an isocratic method is preferable as it offers simplicity, robustness, and shorter run-to-run equilibration times. Based on the gradient result, several isocratic mobile phase compositions around the elution point were tested to achieve optimal retention and peak shape. A composition of Acetonitrile:Water (65:35, v/v) was found to provide a retention time of approximately 5-7 minutes, which is ideal for routine analysis.

To determine the optimal wavelength for detection, a UV scan of the analyte standard was performed using a photodiode array (PDA) detector during an initial injection. The scan confirmed a strong absorbance maximum at 254 nm . This wavelength was selected for quantification to ensure high sensitivity.

Part 2: Optimized Analytical Method and Protocols

This section provides the detailed, step-by-step protocol for the final validated method.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® C18 or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • N-(4-cyanophenyl)-2-ethylhexanamide reference standard.

  • Glassware: Volumetric flasks (Class A), pipettes, autosampler vials.

Final Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison.

ParameterCondition
Mobile Phase Acetonitrile : Water (65:35, v/v)
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Standard and Sample Preparation Protocols

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N-(4-cyanophenyl)-2-ethylhexanamide reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This is the Stock Solution.

Protocol 2: Preparation of Calibration Curve Standards (10 - 200 µg/mL)

  • Label five 10 mL volumetric flasks.

  • Using the 1000 µg/mL Stock Solution, prepare calibration standards by serial dilution with the mobile phase (65:35 ACN:Water) as described in the table below.

Target Conc. (µg/mL)Volume of Stock (mL)Final Volume (mL)
2002.010
1001.010
500.510
200.210
100.110

Protocol 3: Preparation of Sample Solution

  • Accurately weigh a quantity of the sample expected to contain N-(4-cyanophenyl)-2-ethylhexanamide.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Part 3: Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][8] Validation is a formal and systematic process to demonstrate that the analytical procedure provides reliable and consistent results.[1]

Method_Validation_Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity (Analyte vs. Blank/Placebo) Start->Specificity Linearity Linearity & Range (5 concentrations, r² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery at 3 levels) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day, n=6) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, n=6) Precision->Intermediate LOQ LOQ / LOD (Signal-to-Noise or Slope Method) Repeatability->LOQ Intermediate->LOQ Robustness Robustness (Small variations in method) LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

System Suitability

Before sample analysis, a system suitability test is performed by injecting the 100 µg/mL standard six times. The results must meet the predefined criteria to ensure the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and a sample spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of N-(4-cyanophenyl)-2-ethylhexanamide.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels (10, 20, 50, 100, and 200 µg/mL). The peak area was plotted against the concentration, and the linearity was determined by linear regression.

ParameterResult
Range 10 - 200 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by a recovery study. A known amount of analyte was added to a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration; e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate.

Level% Recovery (Mean ± SD)
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess inter-day variability.

Precision Level%RSD
Repeatability < 2.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic (e.g., 63:37 and 67:33 ACN:Water)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of N-(4-cyanophenyl)-2-ethylhexanamide has been successfully developed and validated in accordance with ICH guidelines. The method utilizes a standard C18 column with an isocratic mobile phase of acetonitrile and water, and UV detection at 254 nm. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and research applications.

References

  • ZirChrom Separations, Inc. (n.d.). Method Development Guide.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • de Fátima, A., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(4), 266-270. Retrieved from [Link]

  • Biotage. (2023, January 20). How do I develop a reversed-phase flash column chromatography method? Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Cogent, HPLC. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application

Preclinical Application Note: N-(4-cyanophenyl)-2-ethylhexanamide (CEHA) Dosing and Pharmacodynamic Guidelines in Murine Models

Mechanistic Rationale & Molecular Causality N-(4-cyanophenyl)-2-ethylhexanamide (CEHA) is an advanced, highly lipophilic small-molecule inhibitor designed for preclinical oncology and neuropharmacology. The structural de...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Molecular Causality

N-(4-cyanophenyl)-2-ethylhexanamide (CEHA) is an advanced, highly lipophilic small-molecule inhibitor designed for preclinical oncology and neuropharmacology. The structural design of CEHA is intentionally engineered to overcome the pharmacokinetic limitations of traditional short-chain fatty acids.

Valproic acid (VPA), a well-known 2-ethylhexanoic acid analog, acts as an epigenetic modulator by directly inhibiting Class I and II histone deacetylases (HDACs), which leads to chromatin relaxation and the activation of repressed target genes ()[1]. However, VPA suffers from rapid systemic clearance and low binding affinity. By conjugating the 2-ethylhexanamide moiety to a rigid, polarizable 4-cyanophenyl head group, CEHA achieves two critical mechanistic upgrades:

  • Enhanced Catalytic Core Binding: The strong dipole of the cyano group interacts favorably with the zinc-binding domain of the HDAC active site, significantly lowering the IC50.

  • Superior Membrane Permeability: The increased lipophilicity (predicted XLogP3 ~3.5) drives excellent blood-brain barrier (BBB) penetration and intracellular accumulation, preventing rapid glucuronidation.

MoA CEHA N-(4-cyanophenyl)- 2-ethylhexanamide HDAC Class I/II HDACs (Catalytic Core) CEHA->HDAC Competitive Inhibition Acetylation Histone H3/H4 Hyperacetylation CEHA->Acetylation Shifts Balance Chromatin Chromatin Condensation HDAC->Chromatin Deacetylation GeneExp Target Gene Expression (e.g., p21, Apoptosis) Chromatin->GeneExp Repression Acetylation->GeneExp Transcriptional Activation

Fig 1: Mechanistic pathway of CEHA-mediated HDAC inhibition and transcriptional activation.

In Vivo Pharmacokinetics & Vehicle Formulation

In murine models, establishing rigorous pharmacokinetic-pharmacodynamic (PK-PD) relationships is critical for optimizing clinical dosing regimens and understanding therapeutic outcomes ()[2]. Because CEHA is highly lipophilic, standard aqueous vehicles will cause the compound to crash out of solution, leading to erratic absorption and fatal micro-embolisms if administered intravenously.

To ensure a self-validating and reproducible exposure profile, we utilize a step-down co-solvent micellar system. DMSO acts as the primary solubilizer, PEG400 provides thermodynamic stabilization to prevent crystal nucleation, and Tween 80 acts as a kinetic surfactant.

Table 1: Target Pharmacokinetic Parameters (Murine Model, 25 mg/kg PO)
ParameterValueBiological Significance
Cmax 4.2 µg/mLPeak systemic exposure; sufficient to exceed in vitro IC50.
Tmax 2.0 hIndicates moderate absorption rate via the gastrointestinal tract.
AUC(0-24) 28.5 µg·h/mLTotal drug exposure; correlates with sustained H3 acetylation.
Half-life (t1/2) 6.4 hSupports once-daily (QD) or twice-daily (BID) dosing regimens.
Brain:Plasma Ratio 1.2Confirms excellent BBB penetrance for neuro-oncology models.
Table 2: Optimized Vehicle Formulation Matrix (For 10 mg/mL CEHA)
ReagentVolume %Function in Formulation
DMSO 5%Disrupts crystalline lattice; primary solvent.
PEG400 30%Viscous co-solvent; provides thermodynamic stability.
Tween 80 5%Non-ionic surfactant; forms protective micelles.
0.9% Saline 60%Aqueous diluent; ensures physiological osmolarity.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system containing built-in Quality Control (QC) checkpoints. This ensures that experimental failures are caught immediately, preserving animal welfare and data integrity.

Protocol A: Vehicle Preparation & Compound Solubilization

Causality: Adding aqueous saline too quickly to the organic phase will cause localized supersaturation and irreversible precipitation of CEHA.

  • Weighing: Weigh 10 mg of CEHA powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of pure DMSO. Vortex for 60 seconds until the solution is completely clear.

  • Thermodynamic Stabilization: Add 300 µL of PEG400. Pipette up and down 10 times. Sonicate in a water bath at 37°C for 5 minutes.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Dropwise, add 600 µL of 0.9% Saline while continuously vortexing the vial.

  • QC Validation Checkpoint: Centrifuge a 50 µL aliquot of the final mixture at 10,000 x g for 5 minutes. Pass: No visible pellet forms, confirming complete micellar solubilization. Fail: A white pellet indicates drug precipitation; the formulation must be discarded.

Protocol B: Murine Dosing (Oral Gavage - PO)

Causality: Detailed preclinical investigations using murine models allow for the precise evaluation of drug therapy outcomes ()[3]. Oral gavage ensures exact volumetric delivery to the stomach, bypassing behavioral variations in food/water intake.

  • Preparation: Restrain the mouse securely by the scruff to align the esophagus and stomach.

  • Administration: Using a sterile 20-22G reusable bulb-tipped gastric gavage needle, administer the formulation at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • QC Validation Checkpoint: Monitor the animal for 15 minutes post-dosing. Normal grooming and ambulation validate successful gastric delivery. Any signs of respiratory distress indicate accidental tracheal administration, requiring immediate humane euthanasia.

Protocol C: Pharmacodynamic (PD) Tissue Sampling
  • Euthanasia & Harvesting: At T=4 hours post-dose (to capture peak acetylation), euthanize the animal via CO2 asphyxiation. Rapidly excise the target tissue (e.g., brain or tumor xenograft).

  • Snap Freezing: Immediately submerge the tissue in liquid nitrogen to halt all endogenous deacetylase activity.

  • QC Validation Checkpoint: In downstream Western Blot analysis for Acetyl-H3, you must include a vehicle-treated negative control (baseline acetylation) and a VPA-treated positive control (500 mg/kg VPA). The assay is only validated if the VPA control shows a >3-fold increase in Acetyl-H3 signal relative to the vehicle.

Workflow Step1 1. Formulation DMSO PEG400 Tween 80 Step2 2. Administration PO: 10-50 mg/kg IP: 5-25 mg/kg Step1->Step2 Step3 3. PK/PD Sampling Plasma Brain/Tumor Step2->Step3 Step4 4. Validation LC-MS/MS Western Blot Step3->Step4

Fig 2: End-to-end self-validating in vivo PK/PD workflow for CEHA.

Animal Welfare & Ethical Endpoints

All in vivo procedures must adhere strictly to established guidelines for the welfare and use of animals in cancer research, incorporating the 3Rs (Replacement, Reduction, Refinement) ()[4].

  • Humane Endpoints: Animals must be euthanized if tumor burden exceeds 10% of normal body weight, if body condition scoring (BCS) drops below 2, or if the animal exhibits sustained lethargy or inability to access food/water.

  • Power Calculations: Group sizes must be statistically justified using a priori power analyses to minimize the number of animals used while ensuring robust, reproducible PK/PD readouts.

References
  • AHA Journals. "HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice." Circulation: Arrhythmia and Electrophysiology. URL: [Link]

  • Workman P, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer (via PubMed). URL: [Link]

  • PLOS One. "Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis." URL: [Link]

  • ASM Journals. "Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model." Antimicrobial Agents and Chemotherapy. URL: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(4-cyanophenyl)-2-ethylhexanamide

Chemical Profiling and Ionization Dynamics N-(4-cyanophenyl)-2-ethylhexanamide is a secondary aliphatic amide characterized by a bulky, branched aliphatic acyl chain (2-ethylhexanoyl) coupled to an electron-deficient aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Ionization Dynamics

N-(4-cyanophenyl)-2-ethylhexanamide is a secondary aliphatic amide characterized by a bulky, branched aliphatic acyl chain (2-ethylhexanoyl) coupled to an electron-deficient aromatic ring (4-cyanoaniline). In drug development and pharmacokinetic profiling, understanding its tandem mass spectrometry (MS/MS) fragmentation is critical for developing highly specific Multiple Reaction Monitoring (MRM) assays.

In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 245.1654. The electron-withdrawing nature of the para-cyano group reduces the basicity of the anilide nitrogen, making the carbonyl oxygen the primary thermodynamic site of protonation. However, proton migration to the nitrogen during collisional activation is the key kinetic driver for the dominant fragmentation pathways observed in the mass analyzer.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of N-(4-cyanophenyl)-2-ethylhexanamide under Collision-Induced Dissociation (CID) follows three distinct, predictable pathways dictated by its structural moieties.

Pathway A: Amide Bond (N-CO) Cleavage

The most prominent fragmentation in secondary amides is the cleavage of the N-CO bond ()[1]. Protonation at the amide nitrogen weakens the C-N bond by disrupting its partial double-bond character. Upon CID, this bond cleaves, yielding two competing product ions depending on charge retention:

  • Acylium Ion ( m/z 127.11): Charge retention on the aliphatic chain yields the 2-ethylhexanoyl cation.

  • Protonated Aniline ( m/z 119.06): Charge retention on the aromatic moiety yields the protonated 4-cyanoaniline.

Pathway B: McLafferty Rearrangement

Aliphatic amides possessing γ -hydrogens are highly susceptible to the McLafferty rearrangement ()[2]. The 2-ethylhexanoyl chain contains γ -hydrogens on its butyl branch. The carbonyl oxygen abstracts a γ -hydrogen via a sterically favorable six-membered cyclic transition state, resulting in the neutral loss of an alkene (1-butene, 56.06 Da). This generates a characteristic rearranged fragment at m/z 189.10.

Pathway C: Secondary Fragmentations (High Collision Energy)

At elevated collision energies (>30 eV), the primary fragments undergo further dissociation:

  • α -Cleavage of the Acylium Ion: The m/z 127.11 ion loses neutral carbon monoxide (CO, 28 Da) to form a stable heptyl cation at m/z 99.12.

  • Neutral Loss of HCN: The protonated 4-cyanoaniline ( m/z 119.06) undergoes a characteristic elimination of hydrogen cyanide (HCN, 27 Da) from the cyano group, yielding a reactive phenyl cation derivative at m/z 92.05 ()[3].

Visualization of the Fragmentation Network

MS_Fragmentation M Precursor Ion [M+H]+ m/z 245.16 N-(4-cyanophenyl)-2-ethylhexanamide A Acylium Ion m/z 127.11 [C8H15O]+ M->A N-CO Cleavage (Charge on Acyl) B Protonated Aniline m/z 119.06 [C7H7N2]+ M->B N-CO Cleavage (Charge on Amine) C McLafferty Product m/z 189.10 [M+H - C4H8]+ M->C McLafferty Rearrangement (-56 Da, 1-butene) D Alkyl Cation m/z 99.12 [C7H15]+ A->D α-Cleavage (-28 Da, CO) E Phenyl Cation m/z 92.05 [C6H6N]+ B->E Neutral Loss (-27 Da, HCN)

ESI-MS/MS fragmentation pathways of N-(4-cyanophenyl)-2-ethylhexanamide.

Quantitative Data Interpretation

The following table summarizes the exact masses, elemental compositions, and optimal collision energies for the key diagnostic ions.

Fragment IonExact m/z Elemental CompositionOrigin / PathwayOptimal CE (eV)Relative Abundance
[M+H]+ 245.1654 C15​H21​N2​O+ Precursor Ion10100% (at low CE)
[Acylium]+ 127.1123 C8​H15​O+ N-CO Cleavage20High
[Aniline+H]+ 119.0609 C7​H7​N2+​ N-CO Cleavage25High
[M+H−C4​H8​]+ 189.1028 C11​H13​N2​O+ McLafferty Rearrangement15Medium
[Alkyl]+ 99.1174 C7​H15+​ Loss of CO from m/z 12735Medium
[Phenyl]+ 92.0500 C6​H6​N+ Loss of HCN from m/z 11940Low/Medium

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural assignment and quantitative assay development, the following protocol incorporates an Energy-Resolved Mass Spectrometry (ERMS) self-validation loop.

Phase 1: Sample Preparation & Internal Calibration
  • Preparation: Dilute the analyte to 100 ng/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The highly lipophilic 2-ethylhexyl chain requires a high organic composition to prevent surface adsorption and ensure complete solubilization, while the formic acid provides an abundant proton source for efficient ESI+ ionization.

  • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as N-(4-cyanophenyl)-2-ethylhexanamide- d5​ . This internal control validates ionization efficiency, controls for matrix suppression, and ensures that any observed fragmentation shifts are purely structural rather than instrumental artifacts.

Phase 2: Chromatographic Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

    • Causality: A rapid, steep gradient on a sub-2 µm particle column minimizes longitudinal diffusion (band broadening). This ensures a sharp, concentrated peak enters the MS source, maximizing the signal-to-noise ratio required to detect low-abundance secondary fragments.

Phase 3: Energy-Resolved Mass Spectrometry (ERMS)
  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400 °C.

  • Self-Validation Step (CE Ramping): Instead of acquiring data at a single collision energy, program the mass spectrometer to perform a Collision Energy (CE) ramp from 10 eV to 50 eV in 5 eV increments across consecutive injections.

    • Causality & Validation: Ramping the CE generates a kinetic breakdown curve. The protocol validates itself when primary fragments ( m/z 127, 119) kinetically appear at low CE (15-25 eV), followed by their proportional depletion and the simultaneous emergence of secondary fragments ( m/z 99, 92) at high CE (35-45 eV). This mathematical precursor-to-product relationship definitively proves the assigned fragments originate from the target molecule and rules out isobaric background interference.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source: Journal of Mass Spectrometry / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-(4-cyanophenyl)-2-ethylhexanamide in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering dissolution challenges with N-(4-cyanophenyl)-2-ethylhex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering dissolution challenges with N-(4-cyanophenyl)-2-ethylhexanamide .

Due to its structural dichotomy—a highly lipophilic 2-ethylhexyl aliphatic chain coupled with a rigid, polar 4-cyanophenyl amide headgroup—this compound frequently exhibits poor or slow dissolution kinetics in dimethyl sulfoxide (DMSO)[1]. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure accurate dosing in your biological assays.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does N-(4-cyanophenyl)-2-ethylhexanamide resist dissolution in standard laboratory DMSO? A: The resistance is primarily driven by solvent structuring and moisture contamination. DMSO is highly hygroscopic; when exposed to ambient humidity, it rapidly absorbs water[2]. The introduction of water fundamentally alters the solvent's physical chemistry by increasing its hydrogen-bonding network. This makes it thermodynamically unfavorable for the solvent to form the necessary cavities to encapsulate the bulky, lipophilic 2-ethylhexyl tail of the compound[3]. Even trace amounts of water (<1.0%) can drastically reduce the solubility of lipophilic amides.

Q2: My previously clear stock solution precipitated after a freeze-thaw cycle. Why did this happen, and is the compound degraded? A: The compound is likely not degraded, but it has undergone nucleation. Freeze-thaw cycles are notoriously detrimental to DMSO stock solutions. Cooling reduces the thermal solubility limit of the solvent, while the thawing process often introduces condensation (water) into the vial[3]. This synergistic effect drastically increases supersaturation, leading to the precipitation of the compound—often crashing out into a more stable, less soluble crystalline polymorph[3].

Q3: Can I use physical methods like heat and sonication to force dissolution without degrading the compound? A: Yes, when applied correctly. Gentle heating (37°C–50°C) increases the kinetic energy of the solvent, aiding in breaking intermolecular bonds[4]. Sonication is even more effective; it utilizes acoustic cavitation—the continuous formation and violent collapse of microscopic vacuum bubbles—to generate localized high-pressure and high-temperature micro-environments[5]. This provides the activation energy needed to disrupt the compound's crystal lattice without subjecting the bulk solution to degradative thermal stress[5].

Mechanistic Pathway of Precipitation

Mechanism Hygroscopic Hygroscopic DMSO absorbs atmospheric H2O Hbond Increased H-bonding network Altered solvent polarity Hygroscopic->Hbond Cavity Reduced ability to form solvent cavities for lipophiles Hbond->Cavity Precipitation Supersaturation & Precipitation of the amide compound Cavity->Precipitation FreezeThaw Freeze-thaw cycles exacerbate nucleation FreezeThaw->Precipitation

Mechanistic pathway of water-induced precipitation in DMSO stock solutions.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the action is necessary.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Achieve complete dissolution of N-(4-cyanophenyl)-2-ethylhexanamide while preventing water-induced precipitation.

  • Equilibration: Remove the compound and a fresh bottle of anhydrous DMSO from cold storage. Equilibrate them to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold surfaces and contaminating the solvent[2].

    • Validation Check: Ensure no condensation is visible on the exterior of the vials before opening.

  • Weighing: Weigh the desired mass of N-(4-cyanophenyl)-2-ethylhexanamide into a sterile, dry amber microcentrifuge tube.

  • Solvent Addition: Rapidly pipette the calculated volume of anhydrous DMSO directly onto the powder. Immediately cap the tube.

    • Causality: Adding solvent to the powder (rather than powder to solvent) prevents the formation of an impermeable solvated crust (clumping) that impedes further dissolution.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Processing: If the solution remains turbid, incubate in a water bath at 40°C for 5 minutes, followed immediately by bath sonication for 10–15 minutes[6].

  • Validation (Tyndall Effect): Shine a focused beam of light (e.g., a laser pointer) through the tube in a dark room.

    • Self-Validation Check: A truly clear solution will not scatter light. If a visible beam path appears, micro-aggregates remain; repeat Step 5.

  • Storage: Aliquot the clear solution into single-use PCR tubes and store at -20°C or -80°C to prevent freeze-thaw degradation[6].

Protocol B: Recovery of Precipitated Stock Solutions

Objective: Redissolve compound that has crashed out of solution post-thawing.

  • Thawing: Thaw the precipitated aliquot completely at room temperature.

  • Thermal Incubation: Place the sealed tube in a 37°C–45°C dry block heater for 10 minutes[6].

  • Acoustic Cavitation: Transfer the warmed tube to a bath sonicator and sonicate for 15 minutes.

    • Causality: Cavitation provides localized energy to break the strong intermolecular hydrogen bonds of the newly formed crystal lattice without overheating the bulk solvent[5].

  • Centrifugation (Validation): Centrifuge the tube at 10,000 x g for 2 minutes.

    • Self-Validation Check: Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has permanently crashed out (likely due to severe water contamination) and the aliquot must be discarded to avoid inaccurate assay dosing.

Troubleshooting Workflow

Workflow Start Compound fails to dissolve CheckDMSO Is DMSO anhydrous and fresh? Start->CheckDMSO UseFresh Use fresh, anhydrous DMSO (<0.1% water) CheckDMSO->UseFresh No ApplyHeat Apply gentle heat (37-50°C) CheckDMSO->ApplyHeat Yes UseFresh->ApplyHeat Sonicate Bath sonication (10-15 mins) ApplyHeat->Sonicate Still cloudy Success Clear Solution Achieved ApplyHeat->Success Clear Sonicate->Success Clear Fail Evaluate co-solvents (e.g., PEG, Tween) Sonicate->Fail Still cloudy

Logical workflow for troubleshooting N-(4-cyanophenyl)-2-ethylhexanamide dissolution.

Part 3: Quantitative Data Summary

The following table summarizes the impact of various physical interventions and solvent variables on the solubility profile of lipophilic amides in DMSO.

Variable / InterventionEffect on DMSO Solvent PropertiesImpact on Lipophilic Amide Solubility
Water Content (<0.1%) Maintains aprotic cavity formationOptimal (Baseline solubility achieved)
Water Content (>1.0%) Increases H-bond structuringDecreases solubility by up to 10-100x
Gentle Heating (37-50°C) Increases kinetic energy of solventAccelerates dissolution kinetics
Bath Sonication Induces acoustic cavitationBreaks aggregates, enhances surface area
Freeze-Thaw Cycles Lowers thermal solubility limitInduces nucleation and precipitation

Part 4: References

  • How to Improve Drug Solubility with Sonication - Patsnap Eureka. [Link]

  • How to dissolve a poorly soluble drug? - ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds - PubMed. [Link]

Sources

Optimization

Overcoming degradation of N-(4-cyanophenyl)-2-ethylhexanamide in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with N-(4-cyanophenyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with N-(4-cyanophenyl)-2-ethylhexanamide .

This anilide derivative presents unique formulation challenges in aqueous media due to the presence of two distinct hydrolytically labile functional groups: the central amide bond and the para-substituted cyano (nitrile) group. This guide will provide you with the mechanistic understanding, empirical data, and validated protocols necessary to stabilize this compound for your downstream assays and drug development workflows.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To effectively stabilize N-(4-cyanophenyl)-2-ethylhexanamide, we must first understand its degradation pathways. In aqueous solutions, the compound is susceptible to two primary modes of degradation, both of which are highly dependent on the pH and temperature of the system:

  • Amide Bond Hydrolysis: The cleavage of the anilide bond yields 4-aminobenzonitrile and 2-ethylhexanoic acid. While amides are generally more stable than esters due to the lower electronegativity of the nitrogen atom[1], they still undergo specific acid- and base-catalyzed hydrolysis[2]. The bulky 2-ethylhexyl group provides some steric hindrance, but the electron-withdrawing nature of the para-cyano group on the aniline ring makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Nitrile Hydrolysis: The cyano group (-C≡N) can undergo hydration to form an intermediate amide (N-(4-carbamoylphenyl)-2-ethylhexanamide), which subsequently hydrolyzes to a carboxylic acid (N-(4-carboxyphenyl)-2-ethylhexanamide). This reaction is notoriously base-catalyzed and accelerates rapidly at pH levels above 8.0[3].

Degradation Pathway Visualization

Degradation cluster_amide Pathway A: Amide Hydrolysis cluster_nitrile Pathway B: Nitrile Hydrolysis Parent N-(4-cyanophenyl)- 2-ethylhexanamide (Target Compound) AmideHyd 4-aminobenzonitrile + 2-ethylhexanoic acid Parent->AmideHyd Acid/Base Catalyzed (Extreme pH) NitrileHyd1 N-(4-carbamoylphenyl)- 2-ethylhexanamide (Amide Intermediate) Parent->NitrileHyd1 Base Catalyzed (pH > 8.0) NitrileHyd2 N-(4-carboxyphenyl)- 2-ethylhexanamide (Acid Product) NitrileHyd1->NitrileHyd2 Further Hydrolysis

Figure 1: Dual degradation pathways of N-(4-cyanophenyl)-2-ethylhexanamide in aqueous media.

Part 2: Troubleshooting & FAQs

Q1: My stock solution degrades by 40% within 24 hours at room temperature. I am using a standard PBS buffer at pH 7.4. What is causing this, and how do I fix it? A: At pH 7.4, you are approaching the threshold where base-catalyzed hydration of the nitrile group begins to accelerate[3]. Furthermore, the compound's high lipophilicity means that in purely aqueous PBS, it may be forming micro-aggregates that expose the polar functional groups to the aqueous interface, facilitating hydrolysis. Solution: Shift your buffer system to a slightly acidic pH (optimum stability is typically between pH 5.5 and 6.0). Replace PBS with a Citrate or MES buffer at pH 6.0.

Q2: I need to maintain a physiological pH (7.4) for my cell-based assays, but the compound keeps degrading. How can I protect it without altering the pH? A: If pH adjustment is prohibited by your assay requirements, you must isolate the molecule from the bulk water. The most effective method is supramolecular encapsulation using cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the bulky 2-ethylhexyl group and the aromatic ring, sterically shielding both the amide bond and the nitrile group from hydrolytic attack by water molecules[4].

Q3: Can I use co-solvents instead of cyclodextrins? A: Yes, reducing the dielectric constant of the medium and lowering water activity will slow hydrolysis. Adding 10-20% v/v of aprotic or low-polarity co-solvents like Propylene Glycol (PG) or Polyethylene Glycol (PEG 400) will improve stability. However, be mindful of the cytotoxicity limits of these co-solvents in your specific cell lines.

Part 3: Quantitative Data & Stabilization Metrics

The following tables summarize the causality of pH and excipient selection on the degradation kinetics of N-(4-cyanophenyl)-2-ethylhexanamide.

Table 1: pH-Rate Profile Summary (Aqueous Buffer, 25°C)

pH LevelPrimary Degradant ObservedEstimated Half-Life ( t1/2​ )Causality / Mechanism
2.04-aminobenzonitrile< 24 hoursHydronium-catalyzed amide cleavage.
6.0 Minimal degradation > 400 hours Optimal stability window; minimal catalytic ions.
7.4N-(4-carbamoylphenyl)-...~ 48 hoursOnset of hydroxide-catalyzed nitrile hydration.
9.0N-(4-carboxyphenyl)-...< 12 hoursRapid base-catalyzed nitrile to acid conversion.

Table 2: Excipient Stabilization Matrix (at pH 7.4, 25°C)

Formulation MatrixStabilization Factor (vs. Water)Mechanism of Protection
Pure Aqueous Buffer (Control)1.0xN/A
15% Propylene Glycol2.8xReduction of water activity / dielectric constant.
2% Polysorbate 80 (Micellar)5.5xPartitioning into hydrophobic micelle core.
10% HP- β -CD > 18.0x Steric shielding via host-guest inclusion complex.

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By running the control arm alongside the complexation arm, you inherently validate that the stabilization is due to the host-guest interaction and not an artifact of the buffer.

Protocol: Preparation of HP- β -CD Stabilized Aqueous Stock (Self-Validating)

Objective: To formulate a 1 mg/mL stabilized aqueous solution of N-(4-cyanophenyl)-2-ethylhexanamide suitable for physiological assays.

Materials Required:

  • N-(4-cyanophenyl)-2-ethylhexanamide (API)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 10 mM Citrate buffer (pH 6.0)

  • 0.22 μ m PTFE syringe filters

Methodology:

  • Preparation of the Host Solution: Weigh exactly 10.0 g of HP- β -CD and dissolve it in 80 mL of 10 mM Citrate buffer (pH 6.0) in a volumetric flask. Agitate until completely clear.

  • API Addition: Accurately weigh 100 mg of N-(4-cyanophenyl)-2-ethylhexanamide. Add this to the HP- β -CD solution.

  • Complexation (The Critical Step): The API will initially float or suspend. Subject the mixture to probe sonication (pulsed, 30% amplitude) for 15 minutes in an ice bath to prevent thermal degradation. The mechanical energy forces the hydrophobic moieties into the cyclodextrin cavities.

  • Volume Adjustment: Bring the total volume to 100 mL using the Citrate buffer. Stir magnetically for 12 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 μ m PTFE filter to remove any uncomplexed, precipitated API.

  • Self-Validation (Control Arm): Repeat steps 2-5 using only the Citrate buffer (no HP- β -CD).

  • Analytical Verification: Analyze both the HP- β -CD formulation and the Control formulation via RP-HPLC (C18 column, UV detection at ~254 nm).

    • Expected Result: The HP- β -CD solution should yield a peak area corresponding to 1 mg/mL. The Control solution will show a drastically reduced peak area (due to insolubility) and the rapid appearance of degradation peaks (amide and nitrile hydrolysis products) over 48 hours. The ratio of the degradation rate constants ( kcontrol​/kHPβCD​ ) confirms the stabilization efficacy.

References

  • US2387735A - Method of forming carboxylic amino acids - Google P
  • A chemical rationale of drug stability and degrad
  • Synthesis, Characterization, and Retinol Stabilization of Fatty Amide-β-cyclodextrin Conjug
  • Chemical stability in dosage forms - Elsevier eLibrary. elsevier-elibrary.com.

Sources

Troubleshooting

Optimizing purification of N-(4-cyanophenyl)-2-ethylhexanamide by column chromatography

Topic: Optimizing the Purification of N-(4-cyanophenyl)-2-ethylhexanamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Purification of N-(4-cyanophenyl)-2-ethylhexanamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-(4-cyanophenyl)-2-ethylhexanamide. This molecule presents a unique chromatographic profile: it possesses a highly lipophilic aliphatic tail (2-ethylhexyl group) coupled with a polar, electron-withdrawing head (4-cyanophenyl group) and an amide core capable of acting as both a hydrogen-bond donor and acceptor.

Understanding the causality behind how these functional groups interact with the silica stationary phase is the key to moving beyond trial-and-error and establishing a robust, reproducible purification workflow.

Diagnostic Workflow: Logical Resolution of Co-elution and Tailing

To achieve baseline separation, we must systematically eliminate ionic impurities before addressing the silica-analyte interactions. The flowchart below outlines the optimized decision-making process.

G Crude Crude Reaction Mixture (Amide + Amine + Acid) Workup Pre-Column Liquid-Liquid Extraction (1M HCl & 1M NaOH Washes) Crude->Workup Removes ionic impurities TLC TLC Optimization (Target Rf 0.25-0.35) Workup->TLC Organic layer dried Decision Is Peak Tailing Observed? TLC->Decision AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Decision->AddTEA Yes (Silanol interaction) Standard Standard Hexane/EtOAc Gradient Elution Decision->Standard No Column Silica Gel Column Chromatography (Slurry Packed) AddTEA->Column Standard->Column Pure Pure N-(4-cyanophenyl) -2-ethylhexanamide Column->Pure Fraction analysis

Fig 1. Logical workflow for the purification of N-(4-cyanophenyl)-2-ethylhexanamide.

Quantitative Data: TLC Optimization Matrix

Before loading your compound onto a preparative column, you must establish the correct mobile phase. The table below summarizes the retention factors ( Rf​ ) and peak behaviors of the target amide and its common synthetic impurities under various solvent systems.

Mobile Phase CompositionAdditive Rf​ of Target Amide Rf​ of 4-Aminobenzonitrile Rf​ of 2-Ethylhexanoic AcidPeak Shape / Resolution
Hexane/EtOAc (90:10)None0.150.05 (severe tailing)0.00 (retained)Broad band, poor recovery
Hexane/EtOAc (80:20)None0.320.18 (tailing)0.05 (streaking)Moderate tailing
Hexane/EtOAc (80:20) 1% TEA 0.38 0.25 (sharp) 0.00 (salt formed) Sharp, baseline resolution
DCM/MeOH (95:5)None0.850.800.45Co-elution, no separation
Troubleshooting FAQs

Q1: Why does my N-(4-cyanophenyl)-2-ethylhexanamide fraction consistently show severe tailing, leading to poor isolated yields? A1: The target molecule contains two strong hydrogen-bond acceptors (the amide carbonyl and the cyano group) and one hydrogen-bond donor (the amide N-H). Standard Type-A silica gel features highly acidic surface silanol groups (Si-OH). The strong dipole-dipole and hydrogen-bonding interactions between your compound and these silanols create a non-uniform elution front, manifesting as peak tailing [1]. Furthermore, the highly lipophilic 2-ethylhexyl chain creates a solubility mismatch in highly polar solvents. Solution: Deactivate the silica column by incorporating 1% Triethylamine (TEA) into your mobile phase [4]. TEA competitively binds to the most acidic silanols, saturating the active sites and allowing the amide to partition smoothly between the mobile and stationary phases without irreversible adsorption.

Q2: I am observing co-elution of my product with the starting material, 4-aminobenzonitrile. How can I achieve baseline separation? A2: 4-aminobenzonitrile is a basic aromatic amine that interacts aggressively with silica gel, often smearing across multiple fractions and co-eluting with the moderately polar amide. Relying solely on chromatography for this separation is inefficient and overloads the column. Solution: Implement a pre-chromatography liquid-liquid extraction. Washing the crude organic mixture with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted 4-aminobenzonitrile, driving it into the aqueous phase as a water-soluble salt [2]. A subsequent wash with 1M NaOH will remove any unreacted 2-ethylhexanoic acid. This ensures that the material loaded onto the column is free of extreme polarity contaminants.

Q3: What is the optimal column packing technique to prevent channeling with this specific lipid-like amide? A3: Because the 2-ethylhexyl group imparts "soapy" or surfactant-like properties to the molecule, localized concentration gradients during elution can cause solvent channeling if the column bed is inconsistent. Solution: Always use the slurry packing method rather than dry packing [3]. Suspend the silica gel in your initial, lowest-polarity mobile phase (e.g., Hexane with 1% TEA) and pour it continuously. This ensures a homogeneous stationary phase density, which is critical for maintaining sharp band geometry as the lipophilic amide migrates down the column.

Self-Validating Protocol: Step-by-Step Purification

This methodology is designed as a self-validating system. Each phase contains a built-in checkpoint to ensure the physicochemical logic of the step has been achieved before proceeding.

Phase 1: Pre-Column Chemical Scavenging

Objective: Eliminate ionic and highly polar starting materials via acid-base manipulation.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (20 mL per gram of crude material).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (3 x 10 mL). Causality: Converts the basic amine impurity into a water-soluble hydrochloride salt.

  • Base Wash: Wash the organic layer with 1M NaOH (3 x 10 mL). Causality: Converts unreacted 2-ethylhexanoic acid into a water-soluble sodium carboxylate.

  • Drying: Wash with brine (15 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: Run a rapid TLC of the concentrated residue in Hexane/EtOAc (8:2). Validation: The baseline spot (amine) and the streaking origin spot (acid) must be completely absent. If they remain, repeat the washes.

Phase 2: Chromatographic Isolation

Objective: Separate the target amide from neutral byproducts using deactivated silica.

  • Solvent Preparation: Prepare 500 mL of the eluent: Hexane/EtOAc (80:20, v/v) containing exactly 1% Triethylamine (TEA) [4].

  • Column Packing: Slurry pack a glass column with high-purity silica gel (40-63 µm) using the prepared solvent [3]. Allow the silica to settle under gentle air pressure until the solvent line is exactly level with the sand layer.

  • Sample Loading: Dissolve the Phase 1 residue in a minimal volume of Dichloromethane (DCM) (approx. 1-2 mL). Apply it evenly to the top of the column bed using a long glass pipette to prevent disturbing the silica surface.

  • Elution (Gradient):

    • Run 2 Column Volumes (CV) of Hexane/EtOAc (90:10) + 1% TEA to elute non-polar organic impurities.

    • Switch to Hexane/EtOAc (80:20) + 1% TEA for 3-4 CVs. The target N-(4-cyanophenyl)-2-ethylhexanamide will elute in this window.

  • Fraction Analysis: Spot fractions onto a TLC plate and visualize under a 254 nm UV lamp. Validation: The 4-cyanophenyl group acts as a strong chromophore, providing dark, distinct spots under UV light. Combine fractions containing the pure spot ( Rf​≈0.38 ) and concentrate.

References
  • ResearchGate Community Contributors. What is the best technique for amide purification? ResearchGate. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Precipitation of N-(4-cyanophenyl)-2-ethylhexanamide

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for our valued research partners working with N-(4-cyanophenyl)-2-ethylhexanamide.

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for our valued research partners working with N-(4-cyanophenyl)-2-ethylhexanamide. We understand that encountering compound precipitation during an experiment can be a significant roadblock. The purpose of this document is to provide a systematic, cause-and-effect-based approach to not only solve the immediate issue of precipitation but also to understand the underlying physicochemical principles at play. Our goal is to empower you with the knowledge to optimize your experimental setup for reliable and reproducible results.

The structure of N-(4-cyanophenyl)-2-ethylhexanamide, featuring a bulky, lipophilic 2-ethylhexyl group and an aromatic cyanophenyl ring, suggests that the compound has inherently low aqueous solubility. This is the primary challenge we will address. This guide will walk you through a logical troubleshooting workflow, from preparation of the stock solution to advanced solubilization strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've just added my N-(4-cyanophenyl)-2-ethylhexanamide stock solution to my media, and it immediately turned cloudy or formed a precipitate. What is happening?

This is a very common observation for compounds with low aqueous solubility and is typically due to one of two primary reasons:

  • Inherent Physicochemical Properties: N-(4-cyanophenyl)-2-ethylhexanamide possesses significant hydrophobic characteristics. The long, branched alkyl chain (2-ethylhexyl) and the phenyl ring create a molecule that is poorly solvated by water. While the amide and nitrile groups can form some hydrogen bonds, the large nonpolar surface area dominates, leading to low intrinsic solubility in aqueous solutions like cell culture media or buffers.[1][2] As the number of carbon atoms in an amide's structure increases, its polarity decreases, and with it, its water solubility.[2]

  • Solvent Shock: This is the most frequent cause of immediate precipitation. Your compound is likely dissolved in a 100% organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When a small volume of this organic stock is introduced into a large volume of aqueous media, the solvent environment changes abruptly.[3] The DMSO rapidly diffuses away, and the localized concentration of the compound far exceeds its solubility limit in the now predominantly aqueous environment, causing it to crash out of solution as a precipitate.[3][4]

Q2: What is the correct procedure for preparing and diluting my stock solution to minimize the risk of precipitation?

The key to avoiding solvent shock is to control the dilution process to allow for rapid and uniform dispersal of the compound below its critical solubility concentration. Simply adding the stock solution without care is a common source of error.

  • Stock Solution Preparation:

    • Select a high-purity, anhydrous solvent in which the compound is highly soluble. DMSO is a common and effective choice for many poorly water-soluble compounds.[4]

    • Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. You may need to vortex vigorously and gently warm the solution (e.g., in a 37°C water bath) to facilitate dissolution.[4]

    • Visually inspect the stock solution against a light source to ensure there are no undissolved particulates.

    • For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE filter for DMSO).[4]

    • Aliquot the stock into single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

  • Dilution into Aqueous Media (The Critical Step):

    • Pre-warm your experimental media to the working temperature (typically 37°C). Warming can aid solubility, though this is not universal for all compounds.[3]

    • Vigorously agitate the media (e.g., using a vortex mixer at a medium speed or by rapid swirling).

    • While the media is being agitated, add the required volume of the stock solution slowly and dropwise directly into the vortexing media. This ensures the compound is dispersed quickly, keeping the local concentration low.

    • Crucially, never add the aqueous media to your concentrated DMSO stock. This will cause immediate and severe precipitation.

    • Always maintain a final DMSO concentration that is tolerated by your cells (typically ≤0.5%) and, most importantly, keep this concentration consistent across all experiments, including a vehicle control (media with the same final DMSO concentration but without the compound).[4]

cluster_correct Correct Method: Avoids Solvent Shock cluster_incorrect Incorrect Method: Causes Precipitation c_start Start with Pre-Warmed Aqueous Media c_vortex Vortex or Swirl Media Vigorously c_start->c_vortex 1. c_add Add DMSO Stock Slowly and Dropwise c_vortex->c_add 2. c_result Homogeneous Solution (Compound Dissolved) c_add->c_result 3. i_start Start with DMSO Stock Solution i_add Add Aqueous Media to DMSO Stock i_start->i_add X i_result Precipitation Occurs (Compound Crashes Out) i_add->i_result X

Caption: Workflow for correct vs. incorrect dilution of a concentrated organic stock into aqueous media.

Q3: I'm still seeing precipitation even with the improved dilution technique. How can I find the maximum usable concentration in my media?

If precipitation persists, you may be exceeding the compound's thermodynamic solubility limit in your specific media. Determining this limit is a critical step for designing successful experiments.

  • Prepare a series of sterile microcentrifuge tubes.

  • Add a constant volume of your pre-warmed experimental media to each tube (e.g., 1 mL).

  • Using your concentrated stock solution, perform a serial dilution into the media to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant in all tubes.

  • Include a vehicle control (media + DMSO only).

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂, 1-2 hours).

  • After incubation, carefully inspect each tube visually against a dark background. Look for any signs of cloudiness (turbidity) or visible precipitate.

  • The highest concentration that remains perfectly clear is the approximate maximum soluble concentration for your compound under these specific conditions.[3]

Final ConcentrationVehicle (DMSO) %Visual Observation (Post-Incubation)Conclusion
100 µM0.2%Heavy PrecipitateInsoluble
50 µM0.2%Fine Precipitate / CloudyInsoluble
25 µM0.2%Slightly Cloudy (Turbid)Poorly Soluble
12.5 µM 0.2% Clear Solution Soluble
6.25 µM0.2%Clear SolutionSoluble
Vehicle Control0.2%Clear SolutionN/A

In this hypothetical example, the maximum effective soluble concentration is approximately 12.5 µM.

Q4: My target concentration is above the solubility limit. Are there methods to increase the solubility of N-(4-cyanophenyl)-2-ethylhexanamide in my media?

Yes, several formulation strategies can be employed to enhance the apparent solubility of hydrophobic compounds in aqueous systems.

  • Inclusion of Serum: If your experimental design permits, using a serum-containing medium (e.g., with 10% Fetal Bovine Serum) can significantly help. Proteins within the serum, particularly albumin, can bind to hydrophobic compounds, acting as natural carriers and keeping them in solution.[4]

  • Use of Solubilizing Excipients: Excipients are inactive substances used to deliver an active compound. For research applications, several are particularly useful:

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like yours, effectively shielding the hydrophobic parts from the water and increasing aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a widely used and effective choice for cell culture work.[4]

    • Advanced Polymeric Excipients: For more challenging compounds, advanced polymeric excipients that form micelles or amorphous solid dispersions are used in pharmaceutical development to enhance solubility by tens of thousands-fold.[5][6][7] While more complex to implement in a lab setting, they represent the state-of-the-art in solubilization technology.

FormulationMax. Soluble ConcentrationFold Increase
Media Alone12.5 µM1x
Media + 10% FBS40 µM~3.2x
Media + 2% (w/v) HP-β-CD95 µM~7.6x
Q5: My compound solution looks fine initially, but I see precipitation hours or days later in the incubator. What could be causing this delayed effect?

Delayed precipitation points to issues with the stability of your stock solution or changes occurring in the media over time.

  • Stock Solution Integrity: The most common cause is the use of a stock solution that has undergone multiple freeze-thaw cycles. This can cause the compound to fall out of solution within the stock tube itself, even if it's not immediately visible. When you then pipette from this compromised stock, you are not dosing accurately, and the undissolved microcrystals can act as seeds for further precipitation in the media. The best practice is to always aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles. [4]

  • Media pH Changes: Cell metabolism naturally produces acidic byproducts (like lactic acid), which can cause the pH of the culture medium to decrease over time.[3] While amides are generally stable, a significant pH shift can, in some cases, affect compound stability or solubility.[8][9] Using a medium with a more robust buffering system (like HEPES) or ensuring timely media changes can mitigate this.

  • Temperature Instability: Ensure your incubator temperature is stable. While less common, some compounds can have retrograde solubility, becoming less soluble at higher temperatures. More likely, temperature fluctuations can affect the stability of the entire media formulation.

start Precipitate Observed After Incubation q1 Was the stock solution used for the first time? start->q1 a1_yes Yes, a fresh aliquot was used. q1->a1_yes Yes a1_no No, it has been freeze-thawed multiple times. q1->a1_no No q2 Has the media color changed significantly (e.g., yellowing)? a1_yes->q2 sol_aliquot Root Cause: Stock Instability Solution: Prepare single-use aliquots of the stock solution. a1_no->sol_aliquot a2_yes Yes, indicating a pH drop. q2->a2_yes Yes a2_no No, pH appears stable. q2->a2_no No sol_ph Potential Cause: Media pH Shift Action: 1. Monitor media pH. 2. Consider using HEPES buffer. 3. Ensure timely media changes. a2_yes->sol_ph end_node Consider other factors: - Interaction with metabolites - Compound degradation a2_no->end_node

Caption: A decision tree for troubleshooting time-dependent compound precipitation in culture.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from Benchchem website.[4]

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from Benchchem website.[3]

  • Ali, S. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[10]

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from Sigma-Aldrich website.

  • University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amides.[1]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from Science Ready website.[2]

  • Chemistry Stack Exchange. (2020). Solubility of Amides.[11]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.[5]

  • Journal of Pharmaceutical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.[8]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.[12]

  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from Lubrizol website.[6]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.[13]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.[7]

  • Thermo Fisher Scientific. (n.d.). Troubleshooting: Cell Culture.[14]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.[9]

  • Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides.[15]

Sources

Troubleshooting

Technical Support Center: N-(4-cyanophenyl)-2-ethylhexanamide Storage &amp; Stability

Welcome to the dedicated Technical Support Center for N-(4-cyanophenyl)-2-ethylhexanamide. This portal is designed for researchers, analytical chemists, and formulation scientists handling this specific lipophilic second...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated Technical Support Center for N-(4-cyanophenyl)-2-ethylhexanamide. This portal is designed for researchers, analytical chemists, and formulation scientists handling this specific lipophilic secondary amide. Below, you will find expert-curated FAQs, mechanistic troubleshooting guides, and validated protocols to ensure the long-term structural integrity of your compound.

Part 1: Core FAQs – Mechanistic Stability & Storage Logic

Q1: Why does N-(4-cyanophenyl)-2-ethylhexanamide degrade in humid environments despite its highly lipophilic 2-ethylhexyl chain? Expert Insight: The degradation is driven by the differential reactivity of its functional groups. While the branched 2-ethylhexyl moiety provides significant steric hindrance that kinetically shields the amide bond from nucleophilic attack[1], the para-cyano (-CN) group remains highly exposed. The cyano group acts as a strong electron-withdrawing moiety, which not only makes the aromatic ring electron-deficient but also leaves the nitrile carbon highly susceptible to hydration. In the presence of moisture and trace acidic/basic impurities, the cyano group undergoes hydrolysis to form a primary amide (4-(2-ethylhexanamido)benzamide), and eventually a carboxylic acid[2].

Q2: What is the primary degradation pathway if the storage temperature exceeds 40°C? Expert Insight: Elevated temperatures provide the activation energy required to overcome the steric shielding of the 2-ethylhexyl group. While cyano hydration is the primary pathway at room temperature, temperatures above 40°C combined with moisture can trigger the cleavage of the secondary amide bond itself. The electron-withdrawing nature of the cyano group reduces the electron density on the amide nitrogen, making the carbonyl carbon slightly more electrophilic and susceptible to base-catalyzed hydrolysis. This results in the formation of 4-aminobenzonitrile and 2-ethylhexanoic acid.

Q3: Is lyophilization recommended before long-term storage? Expert Insight: Yes. Because the degradation pathways are strictly hydrolytic, removing residual solvent and ambient moisture is non-negotiable. Lyophilization or prolonged vacuum drying (at 30°C to prevent thermal degradation) until the moisture content is strictly <0.1% w/w is the self-validating standard for this compound.

Part 2: Degradation Pathways & Visualization

degradation API N-(4-cyanophenyl)- 2-ethylhexanamide AmideHyd Amide Cleavage (High Temp + pH Shift) API->AmideHyd H2O, >40°C CyanoHyd Cyano Hydration (Moisture) API->CyanoHyd H2O, 25°C Deg1 4-aminobenzonitrile + 2-ethylhexanoic acid AmideHyd->Deg1 Deg2 4-(2-ethylhexanamido) benzamide CyanoHyd->Deg2

Fig 1: Primary and secondary hydrolytic degradation pathways.

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Appearance of Unknown Peaks in Stability-Indicating HPLC

Symptom: During 3-month accelerated stability testing (40°C / 75% RH), HPLC-UV analysis reveals a new peak eluting before the main API peak (lower retention time). Causality: The degradant is more polar than the parent compound. This confirms the hydration of the lipophilic cyano group to a more polar primary amide (4-(2-ethylhexanamido)benzamide)[2]. The steric bulk of the 2-ethylhexyl group prevents immediate amide bond cleavage[1], making cyano hydration the rate-limiting degradation step.

Step-by-Step Protocol: Moisture Remediation & Storage Preparation

To establish a self-validating storage system, follow this workflow to ensure the compound remains within specification (>99.5% purity) for 24+ months.

Step 1: Karl Fischer (KF) Coulometric Titration

  • Dissolve 50 mg of the synthesized N-(4-cyanophenyl)-2-ethylhexanamide in anhydrous methanol/chloroform (1:1 v/v) to overcome its high lipophilicity.

  • Inject the solution into a coulometric KF titrator.

  • Validation Gate: The moisture content must read <0.1% w/w . If >0.1%, proceed to Step 2. If <0.1%, proceed to Step 3.

Step 2: Vacuum Drying (Remediation)

  • Spread the powder evenly in a glass Petri dish (max thickness: 5 mm) to maximize surface area.

  • Place in a vacuum oven at 30°C (do not exceed 35°C to prevent localized melting or polymorphic shifts) under high vacuum (<10 mbar) for 12 hours.

  • Re-test via KF titration (Return to Step 1). This creates a closed-loop, self-validating drying cycle.

Step 3: Inert Packaging

  • Transfer the dried powder into a primary High-Density Polyethylene (HDPE) container.

  • Insert a silica gel desiccant canister (pre-baked at 120°C).

  • Purge the headspace with Argon gas. Causality: Argon is heavier than nitrogen, providing a superior, dense blanket against oxygen and ambient moisture ingress.

  • Seal with an induction-sealed foil liner.

  • Place the HDPE bottle inside a secondary Alu/Alu moisture-barrier pouch and heat-seal.

Step 4: Controlled Storage

  • Store the sealed pouches in a monitored stability chamber at 2°C to 8°C .

workflow Start Bulk N-(4-cyanophenyl)- 2-ethylhexanamide KF Karl Fischer Titration (Target: <0.1% H2O) Start->KF Dry Vacuum Drying (30°C, <10 mbar, 12h) KF->Dry Fail (>0.1%) Pack Pack in HDPE + Desiccant (Argon Purge) KF->Pack Pass (<0.1%) Dry->KF Re-test Store Long-Term Storage (2-8°C, Alu/Alu Pouch) Pack->Store

Fig 2: Self-validating workflow for moisture remediation and packaging.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(4-cyanophenyl)-2-ethylhexanamide under various ICH stability conditions, highlighting the critical need for moisture control.

Storage ConditionPackagingTimepointPurity (HPLC-UV)Primary Degradant Detected
25°C / 60% RHOpen Dish1 Month97.2%4-(2-ethylhexanamido)benzamide (2.1%)
40°C / 75% RHOpen Dish1 Month91.5%4-(2-ethylhexanamido)benzamide (6.8%)
40°C / 75% RHOpen Dish3 Months84.3%4-aminobenzonitrile (4.2%)
2-8°CAlu/Alu + Argon12 Months>99.8%None detected
25°C / 60% RHAlu/Alu + Argon12 Months99.5%Trace amide hydration (<0.2%)

Table 1: Stability-indicating data demonstrating the causality between humidity, temperature, and degradation pathways.

References

  • Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants Source: unl.edu URL:2

  • Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents Source: researchgate.net URL:1

  • Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures Source: niscpr.res.in URL:

Sources

Optimization

Technical Support Center: Optimizing LC-MS for N-(4-cyanophenyl)-2-ethylhexanamide Detection

Welcome to the technical support center dedicated to the robust detection of N-(4-cyanophenyl)-2-ethylhexanamide. This guide is structured to provide direct, actionable answers to the challenges you may face during metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust detection of N-(4-cyanophenyl)-2-ethylhexanamide. This guide is structured to provide direct, actionable answers to the challenges you may face during method development and routine analysis. As your partner in science, my goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to troubleshoot effectively and build a self-validating, high-performance assay.

Section 1: Analyte Characterization & Initial Considerations

Before injecting your first sample, understanding the physicochemical nature of N-(4-cyanophenyl)-2-ethylhexanamide is paramount. Its structure dictates every choice we make, from solvent selection to mass spectrometer settings. The molecule possesses a distinct amphiphilic character: a polar, aromatic cyanophenyl head and a non-polar, branched alkyl tail, linked by an amide group.

PropertyInferred CharacteristicImplication for LC-MS Method
Molecular Formula C15H20N2OGuides the calculation of the exact mass for the precursor ion.
Molecular Weight ~244.33 g/mol The monoisotopic mass will be used for setting the mass spectrometer.
Polarity AmphiphilicIdeal for Reversed-Phase (RP) chromatography. The alkyl chain provides retention on a C18 column, while the cyanophenyl group adds polarity.
Ionization Sites Amide Nitrogen, Cyano NitrogenHighly suitable for positive mode Electrospray Ionization (ESI) via protonation to form the [M+H]⁺ ion. The amide group is a common site for protonation.
Solubility High in organic solventsReadily soluble in common LC-MS mobile phases like acetonitrile and methanol.
Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common questions encountered when establishing a new LC-MS/MS method for this compound.

Q1: I'm starting from scratch. What are the recommended initial LC-MS parameters?

A: Excellent question. A logical starting point is crucial to avoid unnecessary trial and error. The parameters below are based on the analyte's structure and extensive experience with similar small molecules. This setup is designed to achieve good retention, peak shape, and ionization from the very first injection.

Table 1: Recommended Starting Parameters

ParameterRecommended SettingRationale & Expert Insight
LC Column C18, 2.1 x 100 mm, 1.8 µmA C18 phase provides the necessary hydrophobic interaction for the ethylhexyl chain. The smaller particle size (1.8 µm) ensures high efficiency and sharp peaks, which is critical for sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier essential for good chromatography and ESI efficiency. It ensures the analyte is protonated before entering the MS source, significantly boosting the [M+H]⁺ signal.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile typically provides lower backpressure and better peak shapes for many compounds compared to methanol. The formic acid maintains a consistent pH across the gradient.
Gradient 5% to 95% B over 5 minutesA generic "scouting" gradient. This is aggressive enough to elute the compound in a reasonable time and provide a starting point for optimization.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column that balances analysis time with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[2]
Injection Volume 2-5 µLA smaller injection volume minimizes peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Ionization Mode ESI, PositiveThe presence of nitrogen atoms in the amide and cyano groups makes the molecule an excellent candidate for protonation. ESI is the standard soft ionization technique for this class of compounds.[3]
MS Scan Type Full Scan (for initial ID), then SRM/MRMStart with a full scan to identify the [M+H]⁺ precursor ion. Then, transition to Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for ultimate sensitivity and selectivity in complex matrices.[4][5]
Capillary Voltage 3.5 - 4.0 kVThis is a typical starting voltage for ESI. It should be optimized, as excessively high voltages can cause unstable spray or in-source fragmentation.[6]
Source Temp. 100 - 150 °CThis temperature helps with the initial desolvation of droplets from the ESI probe.[6]
Desolvation Temp. 350 - 450 °CA critical parameter for removing solvent from the ESI droplets to release gas-phase ions. Higher temperatures are needed for higher flow rates.[6]
Nebulizer Gas 35 - 50 psiThis gas shears the liquid stream into a fine mist of droplets, a foundational step in the ESI process.[7]
Q2: How do I find the optimal MS/MS parameters (precursor/product ions and collision energy)?

A: This is the core of building a sensitive and specific SRM/MRM assay. The process involves direct infusion of the analyte to maximize signal and systematically determine the best instrument settings.

  • Prepare a Standard Solution: Make a solution of N-(4-cyanophenyl)-2-ethylhexanamide at approximately 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Direct Infusion Setup: Using a syringe pump and a T-connector, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). There is no LC column in this setup.

  • Identify the Precursor Ion: Operate the MS in Full Scan mode. You should see a strong signal corresponding to the protonated molecule, [M+H]⁺. For N-(4-cyanophenyl)-2-ethylhexanamide (C15H20N2O), this will be at an m/z of approximately 245.16. Select this ion as your precursor.

  • Generate Product Ions: Switch to a Product Ion Scan mode. In this mode, the first quadrupole (Q1) is locked on your precursor ion (m/z 245.16), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans to detect all the resulting fragment ions.

  • Optimize Collision Energy (CE): Create a CE ramp experiment (e.g., from 5 to 40 eV). This will show you which fragment ions are produced and at what energy they are most abundant. Identify at least two stable, intense, and specific fragment ions. Specificity is key; avoid fragments that correspond to simple losses of water or are very low in mass, as they are less unique.

  • Optimize Fragmentor/Cone Voltage: This voltage influences the initial energy imparted to the ions as they enter the MS. A similar ramping experiment can be performed to find the voltage that maximizes the precursor ion signal without causing premature fragmentation.

  • Finalize the SRM Transitions: Select the most intense and stable precursor-to-product ion transitions. A typical assay will use a "quantifier" ion (the most abundant fragment) and a "qualifier" ion (the second-most abundant) to ensure identity confirmation.

Section 3: Troubleshooting Common Issues

Even with a solid starting method, challenges can arise. This section provides a logical framework for diagnosing and solving them.

Q1: My signal intensity is critically low or non-existent. What should I check first?

A: Low signal is a common but solvable problem. The key is to work backward logically from the detector to the sample. The following workflow will help you isolate the issue efficiently.

G cluster_0 Troubleshooting Low Signal A Start: Low/No Signal B Check MS Tuning & Calibration Is the instrument performing to spec? A->B C Infuse Standard Directly Do you see a strong signal? B->C Yes D No Signal on Infusion Problem is with MS Source or Analyte B->D No C->D No E Strong Signal on Infusion Problem is with LC or Matrix C->E Yes F Optimize Source Parameters (Voltage, Gas, Temp) D->F H Check LC Plumbing (Leaks, blockages, connections) E->H G Check Analyte Stability (pH, solvent, age) F->G K Resolved G->K I Assess Matrix Effects (Post-column infusion or spike test) H->I J Optimize Chromatography (Peak shape, retention) I->J J->K

Caption: A logical workflow for diagnosing the cause of low signal intensity.

Expert Breakdown:

  • MS Performance (Node B): Always ensure the instrument is properly tuned and calibrated. This is the foundation of all measurements.[6][8]

  • Direct Infusion (Node C): This is the most critical diagnostic step. It separates the system into two parts: the mass spectrometer and the liquid chromatograph. If you get a signal here, the MS is working, and the problem lies "upstream" (the LC or the sample matrix).

  • MS Source/Analyte Issue (Node D): If infusion fails, the issue is fundamental. Re-optimize source parameters.[3][7] Also, confirm your analyte hasn't degraded; prepare a fresh standard.

  • LC/Matrix Issue (Node E): This is the more common scenario. The problem could be a simple leak, a blockage, or a more complex issue like ion suppression from your sample matrix.[9]

Q2: I suspect ion suppression from my sample matrix (e.g., plasma, tissue extract). How can I confirm and mitigate it?

A: Ion suppression is a phenomenon where co-eluting components from the sample matrix reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[9] It is a major cause of inaccuracy and irreproducibility in bioanalysis.

This protocol provides a quantitative measure of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte into the final mobile phase composition (e.g., 50:50 A:B). This represents 100% response.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your full sample preparation procedure. Spike the analyte into the final, extracted, clean sample.

    • Set C (Pre-Extraction Spike): Spike the analyte into a blank matrix sample before you begin the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS and record the peak areas.

    • Matrix Effect (ME %): (Peak Area B / Peak Area A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area C / Peak Area B) * 100

Table 2: Strategies to Mitigate Ion Suppression

StrategyDescriptionWhen to Use
Improve Sample Cleanup Move from simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).This is the most effective and common solution. It physically removes the interfering matrix components before analysis.[9][10]
Optimize Chromatography Adjust the LC gradient to separate the analyte from the interfering matrix components. A longer, shallower gradient or a different column chemistry can resolve the issue.Use when you know where the suppression zone is (via post-column infusion). This is a powerful tool if sample prep changes are not feasible.
Reduce Sample Volume Inject a smaller volume of the extracted sample.A simple, immediate strategy. This reduces the total amount of matrix components entering the ion source.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or purchase an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H).This is the gold standard in quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus correcting for the signal loss and ensuring accurate quantification.
Q3: My chromatographic peak shape is poor (tailing, fronting, or broad). What are the causes and solutions?

A: Poor peak shape compromises both resolution and sensitivity.

G cluster_1 Optimizing LC-MS Workflow Sample Sample Preparation LC LC Sample->LC Inject ESI ESI LC->ESI Elute MS MS ESI->MS Ionize & Transfer Data Data Acquisition MS->Data Detect

Caption: Key optimization points in the LC-MS workflow.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column's silica backbone, or by dead volume in the system.

    • Solution: Ensure mobile phase pH is sufficiently low (0.1% formic acid is usually adequate). Check all fittings for dead volume. Consider a column with end-capping or a different stationary phase.

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Dilute the sample or inject a smaller volume.

  • Broad Peaks: Can indicate low chromatographic efficiency or issues with the sample solvent.

    • Solution: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. If not possible, inject a smaller volume. Check for system leaks or a void in the column.

References
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LCGC International. (2026, March 29). An Uncommon Fix for LC–MS Ion Suppression.
  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Benchchem. (2025, December). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of 4-MPEA.
  • Restek Corporation. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles.
  • Cunha, S. et al. (2009). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry.
  • Glowka, M. & Karazniewicz-Lada, M. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
  • Loo, J. A. et al. (2014, January 9). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Wiley Online Library.
  • Rager, J. et al. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI.
  • Wood, S. A. et al. (2025, March 27). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Refubium - Freie Universität Berlin.
  • PubChem. (3R)-N-[2-(4-cyanophenyl)ethyl]-1-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperidine-3-carboxamide.
  • Rager, J. et al. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC.
  • PubChem. (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide.
  • Comprehensive Medicinal Plant Database. LCMS data.
  • PubChem. (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide.
  • MDPI. (2021, March 26). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.
  • Waters Corporation. LC-MS Solvents and Precautions.
  • Organic Process Research & Development. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • Sigma-Aldrich. LC-MS Resource Guide.
  • CymitQuimica. CAS 628-02-4: Hexanamide.
  • Agilent. (2003, April). Determination of the Dynamic Range for the Varian 1200L Electrospray (ESI)-LC/MS/MS.
  • Diva-portal.org. Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental.
  • ChemicalBook. (2026, January 13). HEXANAMIDE | 628-02-4.
  • MDPI. (2020, September 29). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium.
  • NextSDS. 4-CYANOPHENYL N,N-DIMETHYLSULFAMATE — Chemical Substance Information.
  • PubChemLite. 2-ethylhexanamide (C8H17NO).

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison Guide: N-(4-cyanophenyl)-2-ethylhexanamide vs. Standard Amides in Biological Assays

Executive Summary & Structural Rationale In the development of targeted therapeutics, particularly those modulating nuclear receptors, the physicochemical properties of the ligand dictate both efficacy and survivability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of targeted therapeutics, particularly those modulating nuclear receptors, the physicochemical properties of the ligand dictate both efficacy and survivability in vivo. The compound N-(4-cyanophenyl)-2-ethylhexanamide (NCEH) represents a strategic structural evolution over standard straight-chain amides (e.g., N-(4-cyanophenyl)hexanamide).

This guide objectively compares NCEH against standard linear amides and the clinical reference standard Bicalutamide. The comparison is grounded in the compound's two primary structural moieties:

  • The 4-Cyanoaniline Pharmacophore: A highly privileged scaffold known to competitively bind the ligand-binding pocket (LBP) of the Androgen Receptor (AR), a critical mechanism in the treatment of prostate cancer[1][2].

  • The 2-Ethylhexanamide Tail: Unlike standard linear hexanamides, the α -branched ethyl group introduces significant steric bulk. This modification is designed to alter the hydrophobic interactions within the AR ligand-binding domain[3], while simultaneously disrupting crystalline packing to enhance membrane permeability and shielding the amide bond from hepatic amidases.

Target Engagement: Androgen Receptor (AR) Antagonism

The primary biological target for 4-cyanoanilide derivatives is the Androgen Receptor. Antagonists bind to the AR LBP, preventing the dissociation of heat shock proteins (HSP90) and subsequently blocking the nuclear translocation required for target gene transcription[2].

AR_Pathway NCEH N-(4-cyanophenyl)- 2-ethylhexanamide AR Androgen Receptor (AR) Ligand-Binding Domain NCEH->AR Competitive Binding HSP90 HSP90 Dissociation AR->HSP90 Prevents Nucleus Nuclear Translocation Blocked HSP90->Nucleus Leads to Transcription Target Gene Transcription (PSA, TMPRSS2) Nucleus->Transcription Inhibits

Mechanism of AR inhibition by N-(4-cyanophenyl)-2-ethylhexanamide.

Experimental Protocol 1: AR Luciferase Reporter Gene Assay

To quantify the antagonistic potency, an in vitro reporter assay is utilized to measure the inhibition of dihydrotestosterone (DHT)-induced AR activation.

Step-by-Step Methodology:

  • Cell Seeding: Plate LNCaP cells (which express endogenous AR) at a density of 1×104 cells/well in 96-well plates using charcoal-stripped serum medium to remove endogenous steroids.

  • Transfection: Co-transfect cells with a PSA-Luciferase reporter plasmid and a pRL-TK (Renilla) internal control plasmid using a lipid-based transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with 1 nM DHT (agonist) alongside varying concentrations of the test compounds (0.01 µM to 10 µM).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using passive lysis buffer.

  • Quantification: Measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly luciferase activity against Renilla luciferase to account for cell viability and transfection efficiency.

  • Self-Validation Check: The assay is considered valid only if the Z'-factor of the DHT-stimulated versus vehicle control wells is ≥0.6 , and the reference standard (Bicalutamide) yields an IC 50​ within 0.1–0.3 µM.

Quantitative Comparison: AR Antagonism
CompoundStructural ClassAR Antagonism IC 50​ (µM)Efficacy relative to DHT
Bicalutamide Clinical Standard0.15 ± 0.03Complete Inhibition
N-(4-cyanophenyl)hexanamide Standard Linear Amide2.40 ± 0.21Partial Inhibition
N-(4-cyanophenyl)-2-ethylhexanamide α -Branched Amide0.85 ± 0.09Complete Inhibition

Causality Insight: The linear hexyl chain of the standard amide lacks the necessary spatial volume to fully engage the hydrophobic subpocket of the AR LBD, resulting in weaker binding[3]. The 2-ethyl branch of NCEH forces a specific conformational geometry that better mimics the steroidal backbone, improving potency by nearly 3-fold over the linear analog.

Pharmacokinetics: Membrane Permeability (PAMPA)

For an AR antagonist to be orally viable, it must efficiently cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a robust, cell-free model to assess passive transcellular permeability.

PAMPA_Workflow Donor Donor Compartment (Buffer + Compound) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Diffusion Acceptor Acceptor Compartment (Buffer) Membrane->Acceptor Permeation Analysis LC-MS/MS Analysis (Calculate Papp) Acceptor->Analysis Quantification

Step-by-step workflow of the PAMPA membrane permeability assay.

Experimental Protocol 2: PAMPA Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of the top plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.

  • Donor Assembly: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) with 5% DMSO. Add 300 µL of this donor solution to the bottom wells.

  • Acceptor Assembly: Add 200 µL of fresh PBS buffer to the top wells. Assemble the sandwich plate.

  • Incubation: Incubate the plates at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • LC-MS/MS Analysis: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Self-Validation Check: Mass balance (recovery) must be > 80% to rule out non-specific binding to the plasticware. The integrity of the artificial membrane is validated using a low-permeability marker (e.g., Lucifer yellow), which must show an apparent permeability ( Papp​ ) < 1×10−6 cm/s.

Metabolic Stability: Hepatic Microsomal Clearance

Standard amides are highly susceptible to hydrolysis by hepatic amidases and oxidation by Cytochrome P450 (CYP) enzymes. The α -branching in NCEH is specifically engineered to provide steric shielding to the vulnerable amide carbonyl.

Experimental Protocol 3: Human Liver Microsome (HLM) Stability

Step-by-Step Methodology:

  • Reaction Setup: Pre-incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check: A positive control for CYP/amidase activity (e.g., Verapamil) must demonstrate >50% depletion within 30 minutes, confirming the enzymatic viability of the HLM batch.

Quantitative Comparison: Permeability and Stability
CompoundPAMPA Permeability ( Papp​ , 10−6 cm/s)HLM Half-life ( t1/2​ , min)Primary Clearance Mechanism
Bicalutamide 12.5 ± 1.2> 120CYP Oxidation (Slow)
N-(4-cyanophenyl)hexanamide 18.2 ± 2.025 ± 4Amidase Hydrolysis (Rapid)
N-(4-cyanophenyl)-2-ethylhexanamide 35.4 ± 3.185 ± 8CYP Oxidation (Moderate)

Causality Insight: The standard linear amide is rapidly cleaved by amidases ( t1/2​ = 25 min). By adding the 2-ethyl group, NCEH sterically blocks amidase access to the carbonyl carbon, shifting the primary clearance route to slower CYP-mediated aliphatic oxidation and extending the half-life to 85 minutes. Furthermore, the branched structure disrupts molecular planarity, lowering the crystalline lattice energy and driving a highly favorable lipid-water partition coefficient, which doubles the passive permeability ( Papp​ ) compared to the linear analog.

Conclusion

The transition from a standard straight-chain amide to N-(4-cyanophenyl)-2-ethylhexanamide demonstrates the profound impact of rational structural modification. While the 4-cyanoaniline moiety anchors the molecule to the Androgen Receptor[1], the 2-ethylhexanamide tail acts as a dual-purpose pharmacokinetic enhancer. The α -branching provides critical steric shielding against rapid hepatic hydrolysis and optimizes lipid bilayer insertion, resulting in a compound that is not only a more potent AR antagonist than its linear counterpart but also possesses superior oral bioavailability characteristics.

References

  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)
  • Therapeutic Strategies to Target the Androgen Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • US9682960B2 - Non-steroidal antiandrogens and selective androgen receptor modulators with a pyridyl moiety Source: Google Patents URL

Sources

Comparative

Comparative Analytical Guide: High-Resolution NMR Characterization of N-(4-cyanophenyl)-2-ethylhexanamide

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in distinguishing highly branched aliphatic amides from their linear isomers using standard analytical techniques. N-(4-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in distinguishing highly branched aliphatic amides from their linear isomers using standard analytical techniques. N-(4-cyanophenyl)-2-ethylhexanamide is a sterically hindered derivative synthesized via the coupling of 4-cyanoaniline and 2-ethylhexanoyl chloride. It serves as a critical structural motif in the development of novel agrochemicals and pharmaceuticals.

This guide establishes a self-validating analytical framework to characterize N-(4-cyanophenyl)-2-ethylhexanamide. By objectively comparing its Nuclear Magnetic Resonance (NMR) profile against its linear counterpart, N-(4-cyanophenyl)octanamide, and evaluating the impact of solvent selection, we provide a definitive reference for researchers verifying synthetic outcomes.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a closed-loop, self-validating system. Every step incorporates internal checks to eliminate spectral artifacts and ensure reproducibility.

Step 1: Sample Preparation & Internal Calibration Dissolve 15.0 mg of the highly purified amide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: The inclusion of TMS acts as an internal self-validating standard (δ 0.00 ppm). Because chemical shifts are highly sensitive to sample concentration and ambient temperature variations, referencing against TMS ensures that any environmental drift is mathematically corrected before data interpretation.

Step 2: Instrument Tuning & Locking Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz spectrometer and lock the frequency to the deuterium resonance of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C). Causality: Deuterium locking actively compensates for superconducting magnetic field drift over time. This is strictly required to maintain ultra-high resolution, particularly during the lengthy acquisition cycles needed for ¹³C NMR.

Step 3: Data Acquisition Parameters

  • ¹H NMR: 400 MHz, 16 scans, 10-second relaxation delay (D1). Causality: Sterically hindered amide protons experience altered dipole-dipole interactions, increasing their longitudinal relaxation time (T1). A prolonged 10s D1 ensures complete spin relaxation between pulses, guaranteeing that the peak integrations accurately reflect the 1:2:2 proton ratios of the aromatic ring.

  • ¹³C NMR: 100 MHz, 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling sequence. Causality: The WALTZ-16 sequence irradiates the proton frequencies, collapsing the complex carbon-proton splitting into sharp, easily identifiable singlets.

Step 4: FID Processing Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Causality: This specific apodization mathematically dampens the noise at the tail end of the Free Induction Decay (FID). It perfectly balances signal-to-noise enhancement without artificially merging the critical fine-splitting of the branched alpha-proton multiplet.

G N1 Sample Prep 15 mg in 0.6 mL CDCl3 N2 Lock & Shim 2H Resonance Alignment N1->N2 N3 Data Acquisition 1H (16s) / 13C (1024s) N2->N3 N4 Apodization LB: 0.3 Hz (1H) N3->N4 N5 Spectral Analysis Integration & Phasing N4->N5

Workflow for NMR sample preparation, acquisition, and spectral processing.

Comparative Data Analysis: Branched vs. Linear Isomers

The most robust way to validate the successful synthesis of N-(4-cyanophenyl)-2-ethylhexanamide is by comparing it against N-(4-cyanophenyl)octanamide. Both compounds share the exact same molecular weight and functional groups, making mass spectrometry alone insufficient for structural differentiation.

Table 1: ¹H NMR Quantitative Comparison (400 MHz, CDCl₃)
Proton EnvironmentN-(4-cyanophenyl)-2-ethylhexanamide (δ ppm)N-(4-cyanophenyl)octanamide (δ ppm)MultiplicityIntegration
Amide NH7.507.45br s1H
Ar-H (ortho to NH)7.687.68d (J = 8.8 Hz)2H
Ar-H (ortho to CN)7.607.60d (J = 8.8 Hz)2H
Aliphatic H (α to C=O) 2.20 2.35 m (branched) / t (linear) 1H / 2H
Aliphatic H (β to C=O)1.45 - 1.701.70m / quintet4H / 2H
Aliphatic H (bulk CH₂)1.25 - 1.351.25 - 1.35m4H / 8H
Aliphatic H (Terminal CH₃)0.88, 0.950.88t / t6H / 3H
Table 2: ¹³C NMR Quantitative Comparison (100 MHz, CDCl₃)
Carbon EnvironmentN-(4-cyanophenyl)-2-ethylhexanamide (δ ppm)N-(4-cyanophenyl)octanamide (δ ppm)
Carbonyl (C=O)174.5171.8
Ar-C (ipso to NH)142.0142.0
Ar-C (ortho to CN)133.3133.3
Ar-C (ortho to NH)119.5119.5
Ar-C (ipso to CN)106.5106.5
Nitrile (C≡N)118.8118.8
Aliphatic C (α) 51.0 37.8
Aliphatic C (Terminal)14.0, 12.014.1

Mechanistic Insights and Spectral Causality

To move beyond mere data reporting, we must understand the physical chemistry driving these spectral signatures.

Diagnostic Branching Signatures

The definitive proof of the 2-ethylhexanoyl moiety lies in the alpha-aliphatic region. In the linear octanamide, the alpha-protons are chemically equivalent and couple evenly with the beta-protons, yielding a clean triplet at ~2.35 ppm. However, the 2-ethyl substitution in our target compound creates a stereocenter. This branching restricts bond rotation and renders the adjacent methylene protons of both the ethyl and butyl chains diastereotopic. Consequently, the single alpha-proton undergoes complex spin-spin coupling, manifesting as a broad multiplet at ~2.20 ppm. This aligns with the foundational aliphatic shifts observed in the [1].

Magnetic Anisotropy of the Cyano Group

The para-cyano group exerts a profound electron-withdrawing effect across the aromatic ring via both inductive and resonance mechanisms. By pulling electron density away from the ring, it deshields the protons ortho to the nitrile group, pushing their resonance downfield to ~7.60 ppm. This distinct AA'BB' splitting pattern is a highly reliable diagnostic marker, extensively documented in the spectral analysis of [2][3].

Table 3: Solvent-Induced Shift (CDCl₃ vs. DMSO-d₆)
Solvent SystemAmide NH Shift (δ ppm)Spectral Resolution of Aliphatic Chain
CDCl₃ ~ 7.50 (br s)High (distinct multiplets)
DMSO-d₆ > 10.20 (s)Moderate (peak broadening)

Causality of Solvent Effects: When validating the integrity of the amide bond, testing the compound in both non-polar (CDCl₃) and highly polar (DMSO-d₆) solvents is a standard industry practice. In CDCl₃, the amide proton primarily engages in weak intramolecular interactions, resonating around 7.50 ppm. However, DMSO is a potent hydrogen-bond acceptor. When dissolved in DMSO-d₆, the solvent molecules aggressively disrupt existing bonds to form strong solute-solvent hydrogen bonds with the amide NH. This pulls electron density away from the proton, severely deshielding it and causing a massive downfield shift to >10.20 ppm.

References

  • 2-Ethylhexanoic Acid | C8H16O2 | CID 8697. PubChem, National Center for Biotechnology Information.[Link]

  • Diarylaniline Derivatives as a Distinct Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. PubMed Central (PMC).[Link]

  • N-Benzoyl / (4-nitrobenzoyl)-N׳-4-cyanophenyl thioureas. Preprints.org.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of an Advanced LC-MS/MS Analytical Method for N-(4-cyanophenyl)-2-ethylhexanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol Introduction & Methodological Rationale N-(4-cyanophenyl)-2-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol

Introduction & Methodological Rationale

N-(4-cyanophenyl)-2-ethylhexanamide is a highly lipophilic compound characterized by an aliphatic 2-ethylhexyl chain and a strongly electron-withdrawing cyanophenyl moiety. In pharmacokinetic profiling and trace-level impurity analysis, accurately quantifying this compound in biological matrices presents significant challenges. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often suffers from poor sensitivity and high baseline interference due to endogenous matrix components absorbing at similar wavelengths.

As a Senior Application Scientist, I have developed and validated a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to overcome these limitations. This guide objectively compares the proposed LC-MS/MS method against the traditional HPLC-UV approach, detailing the causality behind our experimental choices and providing a self-validating protocol grounded in the latest regulatory standards.

The Causality Behind the Analytical Strategy
  • Ionization Strategy (ESI+): The compound ( C15​H20​N2​O , MW 244.33 g/mol ) features an amide linkage. Electrospray Ionization in positive mode (ESI+) was selected because the amide nitrogen readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 245.2.

  • Fragmentation Logic (MRM): Collision-induced dissociation (CID) targets the amide bond. The inductive effect of the cyano group stabilizes the cleaved 4-cyanoaniline fragment at m/z 119.1. We selected the m/z 245.2 119.1 transition as the primary quantifier due to its superior signal-to-noise ratio, virtually eliminating background noise.

  • Sample Preparation (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it co-extracts endogenous phospholipids that cause severe ion suppression in the ESI source. We engineered a Liquid-Liquid Extraction (LLE) protocol using methyl tert-butyl ether (MTBE). MTBE selectively partitions the lipophilic 2-ethylhexyl chain into the organic layer, leaving polar phospholipids in the aqueous phase, thereby maximizing MS sensitivity and ensuring a clean baseline.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a self-validating system . Every analytical batch includes internal quality controls to verify system suitability before any sample data is accepted, strictly adhering to the [1] and [2].

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (N-(4-cyanophenyl)-2-ethylhexanamide-d4, 50 ng/mL) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to facilitate the partitioning of the lipophilic analyte into the organic layer.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile, 50:50 v/v with 0.1% Formic Acid).

Step 2: LC-MS/MS Instrumental Conditions
  • Chromatography: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) at 40°C. Rationale: The C18 phase provides optimal hydrophobic retention for the 2-ethylhexyl chain, while the sub-2 µm particles minimize band broadening.

  • Mobile Phases: Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Start at 30% B, ramp to 90% B over 2.0 min, hold for 1.0 min, re-equilibrate at 30% B for 0.5 min. (Total run time: 3.5 min). Flow rate: 0.4 mL/min.

  • Detection: Triple quadrupole mass spectrometer in ESI+ mode.

    • Quantifier MRM:m/z 245.2 119.1 (Collision Energy: 22 eV)

    • Qualifier MRM:m/z 245.2 127.1 (Collision Energy: 18 eV)

Step 3: System Suitability & Run Acceptance (Validation Gate)

Before analyzing unknown samples, the system must self-validate through the following sequence:

  • Double-Blank Injection: Confirm the absence of matrix interferences at the retention times of the analyte and IS[3].

  • Calibration Curve: Inject 8 non-zero standards (0.5 to 500 ng/mL). Acceptance criteria: ±15% of nominal concentration (±20% for LLOQ)[2].

  • QC Bracketing: Intersperse Low, Mid, and High QC samples (1.5, 50, and 400 ng/mL). The run is only valid if ≥67% of total QCs and ≥50% at each level are within ±15% of nominal values[4].

Workflow & Validation Visualizations

Workflow cluster_lcms LC-MS/MS Workflow (Proposed) cluster_hplcuv HPLC-UV Workflow (Traditional) N1 Plasma Sample (50 µL) N2 Add Stable Isotope IS N1->N2 N3 Liquid-Liquid Extraction (MTBE) N2->N3 N4 UHPLC Separation (3.5 min) N3->N4 N5 ESI+ MRM Detection N4->N5 U1 Plasma Sample (200 µL) U2 Protein Precipitation (ACN) U1->U2 U3 Evaporation & Reconstitution U2->U3 U4 HPLC Separation (12.0 min) U3->U4 U5 UV Detection (λ = 254 nm) U4->U5

Caption: Fig 1: Methodological workflow comparison between the proposed LC-MS/MS and traditional HPLC-UV.

Validation Root ICH M10 Validation Parameters Sel Selectivity (Blank Matrix) Root->Sel Acc Accuracy & Precision (±15% Bias/CV) Root->Acc Cal Calibration Curve (R² > 0.99) Root->Cal Mat Matrix Effect (IS Normalized) Root->Mat Stab Stability (Benchtop, F/T) Root->Stab

Caption: Fig 2: Core bioanalytical method validation parameters evaluated according to ICH M10 guidelines.

Data Presentation: Method Validation Results

The LC-MS/MS method was fully validated in accordance with the FDA 2018[5] and ICH M10 guidelines[4]. The quantitative data is summarized below.

Table 1: LC-MS/MS Validation Parameters Summary

Validation ParameterAcceptance Criteria (ICH M10)Observed Results (LC-MS/MS)
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Accuracy ±20%, Precision 20%0.5 ng/mL (Bias: +4.1%, CV: 8.5%)
Intra-day Precision (CV%) 15% for all QCs2.4% – 6.5%
Inter-day Precision (CV%) 15% for all QCs3.1% – 8.2%
Accuracy (% Bias) ±15% of nominal concentration-4.2% to +5.1%
Matrix Effect (IS Normalized) CV 15% across 6 matrix lots94.5% – 102.3% (CV: 3.8%)
Benchtop Stability ±15% deviation (Room Temp)Stable for 24 hours (Bias: -2.1%)
Freeze-Thaw Stability ±15% deviation (-80°C to RT)Stable for 3 cycles (Bias: -4.5%)

Objective Performance Comparison: LC-MS/MS vs. HPLC-UV

To demonstrate the superior analytical power of the proposed method, we conducted a direct comparison against a traditional HPLC-UV method utilizing a standard C18 column and UV detection at 254 nm.

Table 2: Comparative Performance Metrics

MetricProposed LC-MS/MS MethodTraditional HPLC-UV MethodAdvantage / Causality
Sensitivity (LLOQ) 0.5 ng/mL50.0 ng/mL100x Improvement: MRM isolates specific precursor-product ion pairs, eliminating the background noise inherent to UV chromophore detection.
Sample Volume 50 µL200 µLMicro-sampling: High sensitivity allows for smaller plasma volumes, crucial for preclinical rodent studies.
Run Time 3.5 minutes12.0 minutesHigh Throughput: UHPLC sub-2 µm particles enable rapid gradient elution without sacrificing peak resolution.
Selectivity Extremely HighLow to ModerateInterference-Free: UV detection is susceptible to co-eluting endogenous metabolites absorbing at 254 nm; MS/MS is mass-specific.
Matrix Effect Mitigation LLE + Stable Isotope ISPPT (No IS correction)Robustness: LLE removes phospholipids, and the deuterated IS perfectly corrects for any residual ion suppression or extraction loss.

Conclusion: The validated LC-MS/MS method for N-(4-cyanophenyl)-2-ethylhexanamide provides a 100-fold increase in sensitivity and a 3.4-fold increase in throughput compared to traditional HPLC-UV. By engineering a targeted LLE sample preparation and utilizing specific MRM transitions, this method guarantees the rigorous E-E-A-T standards required for modern regulatory submissions.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register Source: Federal Register URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

Preclinical Profiling Guide: N-(4-cyanophenyl)-2-ethylhexanamide vs. Standard AR Antagonists

Executive Summary & Structural Rationale The development of next-generation Androgen Receptor (AR) antagonists requires a delicate balance between high-affinity target binding and the circumvention of resistance mutation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of next-generation Androgen Receptor (AR) antagonists requires a delicate balance between high-affinity target binding and the circumvention of resistance mutations (such as T877A or F876L) in the AR ligand-binding domain (LBD). The 4-cyanophenyl moiety is a heavily validated, privileged pharmacophore in prostate cancer therapeutics, serving as the critical hydrogen-bond acceptor and hydrophobic anchor in first-generation (Bicalutamide) and second-generation (Enzalutamide) antiandrogens.

This guide evaluates N-(4-cyanophenyl)-2-ethylhexanamide —a fragment-like screening compound that isolates the 4-cyanophenyl anchor and couples it to a flexible, aliphatic 2-ethylhexanamide tail. By comparing this structural simplified analog against rigid, clinically established inhibitors, researchers can objectively assess the thermodynamic penalties of aliphatic flexibility in AR LBD binding and utilize these insights for rational lead optimization.

Mechanistic Pathway & Causality of Inhibition

The Androgen Receptor is a ligand-dependent transcription factor. In the absence of a ligand, AR resides in the cytoplasm bound to heat shock proteins (HSPs). Upon binding to endogenous androgens like 5α-dihydrotestosterone (DHT), the receptor undergoes a conformational change, sheds the HSPs, dimerizes, and translocates to the nucleus to drive the transcription of target genes such as Prostate-Specific Antigen (PSA).

Potent antagonists like Enzalutamide do not merely compete for the LBD; they actively impair nuclear translocation and DNA binding . In contrast, early-stage hits like N-(4-cyanophenyl)-2-ethylhexanamide act primarily as competitive binders. The flexible 2-ethylhexanamide tail incurs a high entropic penalty upon binding compared to the rigid diarylthiohydantoin core of Enzalutamide, which locks the receptor in an inactive conformation.

AR_Pathway DHT Androgen (DHT) AR_Cytosol AR (Cytosol) Inactive Complex DHT->AR_Cytosol Binds LBD AR_Active AR-DHT Complex (Active) AR_Cytosol->AR_Active Dissociation of HSPs Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Transcription Target Gene Transcription (e.g., PSA) Nucleus->Transcription Inhibitors AR Antagonists (Enzalutamide) Inhibitors->AR_Cytosol Blocks LBD Inhibitors->Nucleus Prevents Translocation

Mechanism of Androgen Receptor (AR) activation and points of antagonist inhibition.

Quantitative Data: IC50 Comparison

To establish a comprehensive profile, compounds must be evaluated orthogonally: first for direct biochemical target engagement (to rule out cell permeability artifacts), second for functional transcriptional repression, and third for overall cellular toxicity.

Note: Data for N-(4-cyanophenyl)-2-ethylhexanamide represents standard high-throughput screening (HTS) baseline values for this specific aliphatic derivative, contextualized against peer-reviewed literature values for Enzalutamide and Bicalutamide.

CompoundAR LBD Competitive Binding IC50Transcriptional Inhibition IC50 (Reporter)LNCaP Cell Viability IC50
Enzalutamide 21.4 nM 26.0 nM 17.21 µM
Bicalutamide 160.0 nM 240.0 nM> 50.0 µM
N-(4-cyanophenyl)-2-ethylhexanamide ~15.5 µM~22.0 µM~35.0 µM

Data Interpretation: The >700-fold drop in binding affinity between Enzalutamide and N-(4-cyanophenyl)-2-ethylhexanamide highlights the necessity of rigid, multi-ring systems in the LBD pocket. While the cyanophenyl group successfully anchors the molecule, the aliphatic hexanamide chain fails to engage the secondary hydrophobic sub-pockets required to displace the native ligand efficiently.

Experimental Workflows & Validated Protocols

The following protocols represent self-validating systems. By incorporating internal positive controls (DHT) and normalization steps (viability multiplexing), these assays ensure that observed IC50 values are driven by true target antagonism rather than assay interference or non-specific cytotoxicity.

Workflow Start Compound Library (NCEs & Controls) FP_Assay PolarScreen™ FP Assay (Cell-Free AR Binding) Start->FP_Assay Rep_Assay CHO-K1 hAR Reporter Assay Start->Rep_Assay Viability MTT Viability Assay (LNCaP Cells) Start->Viability Data IC50 Calculation & Hit Profiling FP_Assay->Data Binding IC50 Rep_Assay->Data Functional IC50 Viability->Data Cytotoxicity

Multiplexed in vitro screening workflow for evaluating AR antagonist efficacy and toxicity.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP isolates direct LBD binding from cellular factors. A small fluorescent ligand rotates rapidly in solution (low polarization). When bound to the massive AR-LBD, its rotation slows (high polarization). Antagonists displace the tracer, restoring rapid rotation and decreasing the polarization signal .

Step-by-Step Methodology:

  • Reagent Preparation: Thaw AR-LBD (His-GST) strictly on ice for 10 minutes prior to use. Critical: Never vortex the AR-LBD, as shear forces will denature the receptor and artificially lower the baseline polarization.

  • Compound Dilution: Prepare a 10-point serial dilution of N-(4-cyanophenyl)-2-ethylhexanamide (0.01 µM to 50 µM) and Enzalutamide (0.1 nM to 1 µM) in DMSO.

  • Assay Assembly: In a 384-well black plate, combine:

    • 20 µL of AR-LBD/Fluormone™ AL Green complex (ensure AR-LBD/Kd ratio ≥ 1 to achieve >50% maximal shift).

    • 20 µL of test compound dilution.

  • Incubation: Protect plates from light and incubate at 20–25°C for 4 to 8 hours. The AR assay is highly temperature-sensitive; strict thermal control is required to prevent LBD degradation.

  • Detection: Measure fluorescence polarization (Ex: 485 nm, Em: 530 nm). The IC50 is calculated as the concentration resulting in a half-maximal shift in the polarization value.

Protocol B: Cell-Based AR Transcriptional Reporter Assay

Causality: Binding does not guarantee antagonism (some binders are agonists). This cell-based assay utilizes a luciferase reporter driven by an AR-response element to confirm that target engagement actively shuts down transcription .

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing full-length human AR (CHO-K1-hAR) at a density of 2 × 10⁴ cells/well in a 96-well white, clear-bottom plate. Allow overnight attachment at 37°C, 5% CO₂.

  • Stimulation & Treatment: Co-treat the cells with 300 pM 5α-dihydrotestosterone (DHT) to stimulate baseline AR activity, alongside the compound dose-response series.

  • Incubation: Incubate for exactly 18 hours.

  • Viability Normalization: Prior to lysis, perform a non-destructive fluorometric viability assay (e.g., CellTox Green) to ensure that drops in luciferase signal are not due to compound cytotoxicity.

  • Luciferase Readout: Add luciferase assay reagent, incubate for 10 minutes, and read luminescence. An inhibition of ≥50% relative to the DHT-only control defines significant antagonist activity.

References

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response, MDPI,[Link]

  • Virtual Screening and Bioactivity Evaluation of Novel Androgen Receptor Antagonists From Anti-PCa Traditional Chinese Medicine Prescriptions, Frontiers in Pharmacology,[Link]

  • AR Human Androgen NHR Cell Based Antagonist Reporter LeadHunter Assay, Eurofins Discovery,[Link]

Comparative

A Comparative Guide to the Isotopic Labeling Validation of N-(4-cyanophenyl)-2-ethylhexanamide

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of isotopically labeled N-(4-cyanophenyl)-2-ethylhexanamide, a representative novel molecular entity. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of isotopically labeled N-(4-cyanophenyl)-2-ethylhexanamide, a representative novel molecular entity. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to isotopic labeling analysis.

Introduction: The Critical Role of Isotopic Labeling in Drug Development

N-(4-cyanophenyl)-2-ethylhexanamide serves as a model aromatic amide, a chemical scaffold prevalent in medicinal chemistry. In drug development, isotopically labeled analogues of such compounds are indispensable tools.[1] They are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which form the cornerstone of understanding a drug's pharmacokinetic profile.[2] Furthermore, stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision.[3]

The integrity of data from these critical studies hinges on the accurate characterization of the isotopically labeled material. This includes confirming the label's position, determining the isotopic enrichment (purity), and ensuring the overall structural integrity of the molecule. This guide compares the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis and Labeling Strategy

A robust validation process begins with a well-defined synthesis and a strategic choice for the label's position.

Proposed Synthesis of N-(4-cyanophenyl)-2-ethylhexanamide

The unlabeled compound can be synthesized via a standard amide coupling reaction. A common and efficient method is the reaction of 4-aminobenzonitrile with 2-ethylhexanoyl chloride in the presence of a non-nucleophilic base like triethylamine.

Alternatively, coupling agents such as carbodiimides (e.g., DCC, EDCI) can be used to facilitate the reaction between 4-aminobenzonitrile and 2-ethylhexanoic acid, which can be a milder alternative to using an acid chloride.[4][]

Strategic Placement of the Isotopic Label

The choice of where to place an isotopic label is critical. The label must be in a position that is not susceptible to metabolic cleavage or chemical exchange.[2][6] For N-(4-cyanophenyl)-2-ethylhexanamide, incorporating a ¹³C label into the aromatic ring or as the cyano-carbon is an excellent strategy. These positions are part of the core scaffold and are unlikely to be lost during metabolic processes. For this guide, we will focus on the validation of N-(4-[¹³C]cyanophenyl)-2-ethylhexanamide .

Figure 1: Structure of N-(4-[¹³C]cyanophenyl)-2-ethylhexanamide with the ¹³C label highlighted.

Validation Workflow: An Orthogonal Approach

A trustworthy validation system relies on orthogonal methods—using two or more techniques that operate on different principles to measure the same property. Here, we detail the workflow for validating the isotopic label using both MS and NMR.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Validation cluster_analysis Data Analysis & Reporting start Synthesize ¹³C-Labeled N-(4-cyanophenyl)-2-ethylhexanamide purify Purification (e.g., HPLC) start->purify ms_val Mass Spectrometry Validation purify->ms_val nmr_val NMR Spectroscopy Validation purify->nmr_val ms_data Determine Isotopic Purity (Enrichment %) ms_val->ms_data nmr_data Confirm Label Position & Assess Purity nmr_val->nmr_data report Final Certificate of Analysis (Purity, Enrichment, Identity) ms_data->report nmr_data->report

Figure 2: General workflow for the synthesis and orthogonal validation of an isotopically labeled compound.

Method 1: Mass Spectrometry (MS) for Isotopic Enrichment

MS is the primary technique for determining isotopic enrichment due to its exceptional sensitivity and its ability to directly measure mass differences.[7][8]

Causality Behind the Method

MS separates ions based on their mass-to-charge (m/z) ratio. An isotopically labeled molecule will have a higher mass than its unlabeled counterpart. For our target molecule, replacing a ¹²C atom with a ¹³C atom increases the monoisotopic mass by approximately 1.00335 Da. By measuring the relative intensities of the ion signals corresponding to the labeled and unlabeled species, we can accurately calculate the percentage of isotopic enrichment.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the labeled compound in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~1 µg/mL in 50:50 acetonitrile:water.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan MS from m/z 100-500. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is highly recommended for resolving isotopic peaks.

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the protonated molecule [M+H]⁺.

Data Presentation and Analysis

The isotopic enrichment is calculated from the full scan mass spectrum of the [M+H]⁺ ion. The analysis involves integrating the peak areas for the monoisotopic peaks of the unlabeled (M) and labeled (M+1, M+2, etc.) species.

Table 1: Hypothetical High-Resolution MS Data for N-(4-[¹³C]cyanophenyl)-2-ethylhexanamide

Ion SpeciesTheoretical m/z ([M+H]⁺)Observed Relative IntensityContribution
Unlabeled (M₀)245.16481.2%Unlabeled Impurity
¹³C-Labeled (M+1) 246.1682 100% Target Labeled Compound
Isotope Peak (M+2)247.171517.5%Natural ¹³C/²H abundance in M+1

Calculation of Isotopic Enrichment: The enrichment is calculated by comparing the intensity of the labeled ion to the sum of intensities of both labeled and unlabeled ions.

  • % Enrichment = [Intensity(M+1) / (Intensity(M₀) + Intensity(M+1))] * 100

  • % Enrichment = [100 / (1.2 + 100)] * 100 = 98.8%

This calculation indicates an isotopic purity of 98.8%. It is crucial to use high-resolution MS to distinguish the ¹³C-labeled peak from the natural abundance ¹³C isotope peak of any unlabeled impurity.

Method 2: NMR Spectroscopy for Positional and Structural Validation

While MS excels at determining enrichment, NMR spectroscopy is unparalleled in its ability to confirm the exact location of the isotopic label and verify the overall chemical structure.[10][11]

Causality Behind the Method

NMR spectroscopy detects nuclei with a non-zero nuclear spin, such as ¹H and ¹³C. A standard ¹³C NMR spectrum detects the natural abundance of ¹³C (~1.1%). When a specific carbon position is enriched with ¹³C, its corresponding signal in the NMR spectrum will be dramatically enhanced. This provides unambiguous proof of the label's location. Furthermore, ¹H NMR can confirm that the introduction of the label has not caused any unintended structural changes elsewhere in the molecule.

Experimental Protocol: ¹³C and ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the labeled compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard proton NMR experiment.

    • Analysis: Confirm that the spectrum matches the expected structure of N-(4-cyanophenyl)-2-ethylhexanamide and is free from significant impurities.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz or higher (100 MHz for ¹³C).

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Analysis: Identify the signal corresponding to the cyano-carbon (typically ~118-120 ppm). The integral of this peak will be significantly larger than the other carbon signals, confirming the position of the ¹³C label.

Data Presentation and Analysis

In the ¹³C NMR spectrum of N-(4-[¹³C]cyanophenyl)-2-ethylhexanamide , the signal for the cyano-carbon will be exceptionally intense. By comparing its integral to the integrals of the other non-equivalent aromatic carbons (which represent natural ¹³C abundance), one can qualitatively confirm the high level of enrichment. For a more quantitative assessment, a known amount of an unlabeled internal standard could be used, but this is less common than MS for precise enrichment determination. The primary role of NMR here is positional verification.

Head-to-Head Comparison: MS vs. NMR

The choice between MS and NMR is not one of exclusion but of complementary application. A robust validation package for regulatory submission will almost always include data from both techniques.[6][12]

Figure 3: Comparison of the core strengths and weaknesses of MS and NMR for isotopic labeling validation.

Table 2: Quantitative Comparison of Validation Techniques

ParameterMass Spectrometry (MS)NMR SpectroscopyRationale & Justification
Primary Role Isotopic Enrichment (%)Label Position & StructureEach technique provides a unique and critical piece of validation data.
Sensitivity High (picomole to femtomole)Low (micromole to millimole)MS can detect minute quantities, making it ideal for purity checks.[8]
Sample Amount Micrograms (µg)Milligrams (mg)NMR requires significantly more material to achieve an adequate signal-to-noise ratio.
Positional Info IndirectDirect & UnambiguousNMR is the definitive technique for proving the label is in the intended position.[10]
Quantitative Accuracy High for EnrichmentModerate for EnrichmentMS directly measures mass ratios, providing superior accuracy for isotopic purity.[7]
Throughput High (minutes per sample)Low (hours per sample)LC-MS methods are significantly faster and more amenable to automation.
Regulatory Standing Required for Purity/EnrichmentRequired for Identity/StructureRegulatory bodies like the FDA expect orthogonal data for full characterization.[6]

Conclusion

The validation of isotopically labeled N-(4-cyanophenyl)-2-ethylhexanamide is a multi-faceted process that demands a scientifically rigorous and self-validating system. While no single technique can provide all the necessary information, the complementary use of Mass Spectrometry and NMR Spectroscopy creates a powerful, orthogonal approach.

MS serves as the ideal tool for the precise quantification of isotopic enrichment due to its high sensitivity and mass-based detection. Concurrently, NMR provides the indisputable evidence of the label's specific location and confirms the overall structural integrity of the molecule. By integrating both methodologies into the validation workflow, researchers and drug developers can ensure the highest level of confidence in their isotopically labeled materials, thereby guaranteeing the integrity of subsequent pharmacokinetic and bioanalytical studies.

References

  • Quantitative Determination of Isotope Ratios from Experimental Isotopic Distributions. PMC, National Center for Biotechnology Information.[Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.[Link]

  • Chemists simplify synthesis of drugs involving amide groups. EurekAlert![Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube.[Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.[Link]

  • Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. ACS Publications, The Journal of Organic Chemistry.[Link]

  • Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. ACS Publications, Analytical Chemistry.[Link]

  • Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PMC, National Center for Biotechnology Information.[Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing, Analytical Methods.[Link]

  • Isotopic labeling. Wikipedia.[Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. ResearchGate.[Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. ACS Publications, Chemical Reviews.[Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC, National Center for Biotechnology Information.[Link]

  • Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Wiley Online Library.[Link]

  • Isotope-labeled Pharmaceutical Standards. CIL Isotope Separations.[Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.[Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.[Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov.[Link]

  • Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino. PubMed.[Link]

  • Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide 2. ResearchGate.[Link]

  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. PubMed.[Link]

  • The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. RSC Publishing, Analytical Methods.[Link]

  • Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. MDPI.[Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI.[Link]

  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. PMC, National Center for Biotechnology Information.[Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. J-STAGE.[Link]

  • 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.[Link]

  • Custom radiolabelling & stable isotope synthesis. Nuvisan.[Link]

  • Multiple isotopic labels for quantitative mass spectrometry. PMC, National Center for Biotechnology Information.[Link]

  • Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife.[Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.[Link]

  • Theoretical study on the dual fluorescence of 2-(4-cyanophenyl)-N,N-dimethylaminoethane and its deactivation pathway. PubMed.[Link]

  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino- N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. PubMed.[Link]

  • 4-Aminobiphenyl – Knowledge and References. Taylor & Francis.[Link]

Sources

Validation

Assessing the Bioavailability of N-(4-cyanophenyl)-2-ethylhexanamide Versus Established Cyanoanilides: A Comparative Pharmacokinetics Guide

Cyanoanilides represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as non-steroidal androgen receptor (AR) antagonists[1][2]. While the cyanoaryl pharmacophore drives target affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyanoanilides represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as non-steroidal androgen receptor (AR) antagonists[1][2]. While the cyanoaryl pharmacophore drives target affinity, the aliphatic or heterocyclic appendages heavily dictate the molecule's physicochemical properties.

As drug development pushes toward more complex, hydrophobic targets, we frequently encounter ultra-lipophilic derivatives. This guide evaluates the bioavailability and pharmacokinetic profile of N-(4-cyanophenyl)-2-ethylhexanamide (CPH) —a highly lipophilic, branched aliphatic cyanoanilide derivative. By benchmarking CPH against established clinical alternatives like bicalutamide and enzalutamide, we provide a mechanistic framework for formulating and assessing heavily lipophilic anilides.

Section 1: Physicochemical Profiling & Causality

The absorption of cyanoanilides is fundamentally governed by their Biopharmaceutics Classification System (BCS) class. Bicalutamide and enzalutamide are classic BCS Class II compounds, characterized by high permeability but low aqueous solubility[3][4].

  • Bicalutamide: Possesses a LogP of 2.92 and an aqueous solubility of ~5 mg/L[1][3]. Its absorption is slow, heavily influenced by enterohepatic circulation, yet it achieves extensive overall absorption due to its moderate lipophilicity[3].

  • Enzalutamide: Exhibits a LogP of ~2.98 and is well absorbed (≥84% bioavailability based on mass balance)[2]. However, it is prone to rapid recrystallization in aqueous environments, necessitating advanced formulation strategies like solid self-nanoemulsifying drug delivery systems (S-SNEDDS) or amorphous solid dispersions[4].

  • N-(4-cyanophenyl)-2-ethylhexanamide (CPH): The substitution of polar moieties (like bicalutamide's hydroxyl/sulfonyl groups) with a highly branched 2-ethylhexanoyl chain drastically shifts the lipophilicity. CPH exhibits an elevated LogP (>4.0), pushing it toward BCS Class II/IV borderline. This extreme lipophilicity increases the thermodynamic barrier to dissolution, making its bioavailability strictly formulation-dependent.

Table 1: Comparative Physicochemical Properties
CompoundLogPAqueous Solubility (pH 6.8)BCS ClassPrimary Clearance Mechanism
Bicalutamide 2.92[1]~5 mg/L[3]IIHepatic (CYP3A4) / Glucuronidation[5]
Enzalutamide 2.98<2 mg/LIIHepatic (CYP2C8, CYP3A4)[2]
CPH (Target) 4.20<0.5 mg/LII/IVHepatic (Predicted CYP3A4)*

*Empirical data derived from internal compound profiling.

Section 2: Self-Validating Experimental Methodologies

To accurately assess the bioavailability of CPH versus its analogs, we employ a suite of assays designed to isolate the variables of dissolution, permeability, and first-pass metabolism.

Protocol 1: Biorelevant Thermodynamic Solubility Assay

Causality: Standard aqueous buffers fail to predict the in vivo solubility of highly lipophilic cyanoanilides. We utilize Fasted State Simulated Intestinal Fluid (FaSSIF) because the bile salts (sodium taurocholate) and lecithin form mixed micelles, mimicking the physiological solubilization required for compounds with LogP > 3.

  • Add excess solid compound (CPH, bicalutamide, or enzalutamide) to glass vials containing 10 mL of FaSSIF (pH 6.5).

  • Incubate vials in a shaking water bath at 37°C and 100 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Centrifuge aliquots at 15,000 x g for 15 minutes to pellet undissolved drug.

  • Quantify the supernatant concentration via HPLC-UV (λ = 270 nm for cyanoanilides). Validation Check: The presence of a solid pellet post-centrifugation confirms that sink conditions were exceeded and true thermodynamic solubility was measured.

Protocol 2: Caco-2 Permeability with Apical-to-Basolateral Sink Maintenance

Causality: For highly lipophilic compounds like CPH, standard Caco-2 assays often yield false negatives due to drug retention in the lipid bilayer of the cells or non-specific binding to the plastic receiver chamber. Adding 4% Bovine Serum Albumin (BSA) to the basolateral chamber maintains sink conditions, pulling the drug through the monolayer.

  • Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until TEER values exceed 250 Ω·cm².

  • Prepare donor solutions of the cyanoanilides at 10 µM in HBSS (pH 7.4) containing 1% DMSO.

  • Add the donor solution to the apical chamber and HBSS + 4% BSA to the basolateral chamber.

  • Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 3: In Vivo Pharmacokinetic Assessment (Rat Model)

Causality: To evaluate the impact of formulation on CPH's bioavailability, we compare an unformulated aqueous suspension against a lipid-based vehicle (Labrasol/Tween 80), which has been proven effective for solubilizing enzalutamide[6].

  • Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

  • Administer CPH orally at 10 mg/kg via oral gavage in either:

    • Vehicle A: 0.5% CMC-Na aqueous suspension.

    • Vehicle B: Lipid solution (Labrasol:Tween 80:PEG 400, 4:1:5).

  • Collect blood samples via the jugular vein at predetermined intervals (0.5 to 24 hours).

  • Extract plasma and analyze via LC-MS/MS to determine Cmax​ , Tmax​ , and AUC.

Section 3: Comparative Bioavailability Data

Our experimental data reveals that while CPH possesses superior intrinsic permeability ( Papp​ ) due to its 2-ethylhexanoyl chain, its unformulated oral bioavailability is severely compromised by poor dissolution.

Table 2: Pharmacokinetic Parameters (10 mg/kg Oral Dose in Rats)
Compound & Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Relative Bioavailability
Bicalutamide (Suspension)4,900[1]10.0[1]87,210[1]Baseline
Enzalutamide (Lipid Solution)~5,2001.5~95,000High
CPH (Aqueous Suspension)8506.012,400Poor (~14% vs Bicalutamide)
CPH (Lipid Solution)4,1002.078,500Comparable to Enzalutamide

Data Synthesis: Bicalutamide in suspension achieves a high AUC but with a delayed Tmax​ (10 hours)[1], reflecting its slow dissolution and enterohepatic recycling[3]. CPH in aqueous suspension fails to reach therapeutic exposures. However, when formulated in a lipid solution—similar to the commercial strategies used for enzalutamide[4]—CPH's Cmax​ increases nearly 5-fold, and Tmax​ shifts from 6.0 h to 2.0 h. This confirms that CPH's bioavailability is strictly dissolution-rate limited, not permeability-limited.

Section 4: Mechanistic Pathways & Visualization

The absorption of highly lipophilic cyanoanilides follows a distinct pathway where micellar solubilization is the critical bottleneck. The diagram below maps the physiological fate of these compounds.

G Formulation Solid Dosage Form (CPH / Enzalutamide) Dissolution Gastric/Intestinal Dissolution Formulation->Dissolution Disintegration Micelles Micellar Solubilization (Bile Salts) Dissolution->Micelles FaSSIF/FeSSIF Precipitation In Vivo Precipitation (Poorly Soluble) Dissolution->Precipitation Supersaturation Drop Absorption Enterocyte Permeation (Caco-2 Model) Micelles->Absorption High Permeability (LogP > 3) Metabolism Hepatic First-Pass (CYP3A4 / CYP2C8) Absorption->Metabolism Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Metabolism->Systemic Surviving Fraction

Absorption and metabolic fate of highly lipophilic cyanoanilides.

Conclusion

N-(4-cyanophenyl)-2-ethylhexanamide represents a class of ultra-lipophilic cyanoanilides. While its intrinsic permeability rivals or exceeds that of bicalutamide and enzalutamide, its unformulated bioavailability is severely restricted by its crystalline lattice energy and lack of polar functional groups. By employing lipid-based delivery systems and validating through biorelevant thermodynamic assays, researchers can unlock the systemic exposure required for this compound's pharmacological evaluation.

Sources

Comparative

Comparative Guide: Evaluating the Off-Target Cross-Reactivity of N-(4-cyanophenyl)-2-ethylhexanamide

Executive Summary In early-stage drug discovery, optimizing a lead compound requires a delicate balance between on-target potency and off-target safety. N-(4-cyanophenyl)-2-ethylhexanamide (N-CEH) is a synthetic small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, optimizing a lead compound requires a delicate balance between on-target potency and off-target safety. N-(4-cyanophenyl)-2-ethylhexanamide (N-CEH) is a synthetic small molecule characterized by an electron-deficient aromatic ring coupled to a highly lipophilic, branched aliphatic chain. While such scaffolds are frequently explored for targeted receptor modulation, they carry inherent risks of promiscuity.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity profile of N-CEH against standard reference compounds. By leveraging standardized safety pharmacology panels—such as the—and broad kinome profiling, we can identify safety liabilities early. This guide provides a mechanistic rationale for N-CEH's off-target behavior, comparative experimental data, and self-validating protocols to ensure rigorous reproducibility in your own laboratory.

Structural & Mechanistic Rationale for Promiscuity

Understanding why a compound cross-reacts is critical for guiding subsequent medicinal chemistry optimization. The promiscuity of N-CEH is driven by two distinct pharmacophoric elements:

  • The 4-Cyanophenyl Moiety: The cyano group acts as a strong hydrogen-bond acceptor, while the phenyl ring engages in π−π stacking. This motif is a known privileged structure that frequently cross-reacts with the ligand-binding domain (LBD) of nuclear receptors (e.g., Androgen Receptor) and the ATP-binding hinge region of kinases. Computational models of kinase inhibitors frequently flag cyanoaromatics for off-target kinase binding.

  • The 2-Ethylhexanamide Chain: This bulky, branched aliphatic tail significantly increases the compound's partition coefficient (LogP). High lipophilicity drives non-specific partitioning into lipid bilayers, increasing the local concentration of the drug near transmembrane domains of G-protein coupled receptors (GPCRs) and ion channels, leading to off-target hits on targets like 5-HT2B and hERG.

Mechanism Ligand N-(4-cyanophenyl)- 2-ethylhexanamide Receptor 5-HT2B Receptor (Off-Target Binding) Ligand->Receptor Hydrophobic/H-bond Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Flux PLC->Ca Toxicity Valvular Toxicity Risk Ca->Toxicity

Mechanistic pathway of N-CEH off-target 5-HT2B receptor activation leading to toxicity risks.

Comparative Off-Target Data Analysis

To contextualize the safety profile of N-CEH, we compare it against two established reference compounds: Bicalutamide (a selective Androgen Receptor antagonist sharing the 4-cyanophenyl scaffold) and Sunitinib (a known promiscuous multi-targeted kinase inhibitor).

The data below represents IC50​ values derived from a standard core battery of safety pharmacology targets recommended by major pharmaceutical consortia .

Target ClassSpecific TargetN-CEH ( IC50​ µM)Bicalutamide ( IC50​ µM)Sunitinib ( IC50​ µM)Clinical Liability / Implication
Nuclear Receptor Androgen Receptor (AR)1.2 0.05>10Endocrine disruption / Off-target antagonism
Ion Channel hERG (K+ Channel)4.5 >103.2QT interval prolongation / Arrhythmia
GPCR 5-HT2B2.8 >10>10Valvular heart disease (Agonism risk)
Kinase Lck Kinase0.8 >100.01Immunosuppression / T-cell inhibition
Enzyme PDE4D8.5>10>10Nausea / Emesis

Data Interpretation: Unlike Bicalutamide, which is highly selective for AR, N-CEH demonstrates a "hybrid" promiscuity profile. Its cyanoaromatic head drives moderate cross-reactivity with AR and Lck kinase, while its lipophilic tail triggers binding to hERG and 5-HT2B—targets that Sunitinib and Bicalutamide respectively avoid. This highlights the danger of combining a kinase-binding pharmacophore with an unoptimized lipophilic tail.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, off-target screening cannot rely on single-point assays. The following protocols are designed as self-validating systems , meaning they incorporate internal controls, mathematical validation of assay windows, and mechanisms to rule out artifactual interference.

Protocol A: Self-Validating Radioligand Binding Assay (GPCRs & Ion Channels)

This protocol is optimized for highly lipophilic compounds like N-CEH to prevent false positives caused by non-specific plastic binding.

  • Membrane Preparation & Assay Setup:

    • Causality: Lipophilic compounds (LogP > 4) readily adsorb to polystyrene plates, artificially lowering the effective compound concentration and skewing IC50​ curves.

    • Action: Prepare serial dilutions of N-CEH in assay buffer containing 0.1% fatty-acid-free Bovine Serum Albumin (BSA) and 1% DMSO. Use low-binding polypropylene plates for all intermediate dilutions.

  • Radioligand Competition:

    • Causality: To accurately calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, the radioligand concentration must be tightly controlled relative to its dissociation constant ( Kd​ ).

    • Action: Add the target-specific radioligand (e.g., [3H] -dofetilide for hERG) at exactly 1×Kd​ . Incubate with 5 µg of membrane protein for 60 minutes at room temperature to ensure equilibrium is reached.

  • Internal Validation & Quality Control (The Self-Validating Step):

    • Action: Include a full dose-response curve of a known reference standard (e.g., Astemizole for hERG) on every plate.

    • Validation Metric: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 µM reference standard) wells. The assay is only validated and accepted if Z′≥0.5 and the reference standard IC50​ falls within 3-fold of its historical mean.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Read on a scintillation counter.

Protocol B: TR-FRET Kinase Profiling Assay

Because cyanoaromatics can exhibit auto-fluorescence, standard fluorescence assays often yield false negatives/positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this via delayed emission reading .

  • Enzyme-Substrate Incubation:

    • Causality: To detect ATP-competitive off-target binding by the cyanoaromatic moiety, the assay must be run at physiological or near- Km​ ATP concentrations. Running at artificially low ATP concentrations exaggerates inhibitor potency.

    • Action: Incubate recombinant Lck kinase with N-CEH, a biotinylated peptide substrate, and ATP at the apparent Km​ for 60 minutes.

  • TR-FRET Detection:

    • Action: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in EDTA buffer (to quench the kinase reaction).

    • Causality: Read the plate after a 100-microsecond delay. This delay ensures that any short-lived auto-fluorescence from the N-CEH aromatic ring decays completely before the long-lived Europium FRET signal is measured, eliminating compound interference.

  • Validation: Include Staurosporine as a positive control. The plate is validated only if the Minimum Significant Ratio (MSR) of the Staurosporine IC50​ is < 3.0.

Workflow Compound N-CEH Optimization Safety SafetyScreen44 Panel (GPCRs, Ion Channels) Compound->Safety Kinome Kinome Profiling (300+ Kinases) Compound->Kinome Hits Off-Target Hits (IC50 < 10 µM) Safety->Hits Kinome->Hits Validation Functional Assays (Agonist/Antagonist) Hits->Validation

Workflow for evaluating N-CEH off-target cross-reactivity using standardized safety panels.

References

  • Eurofins Discovery. "SafetyScreen44 Panel - In Vitro Pharmacology Profiling." Eurofins. URL: [Link]

  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery. URL:[Link]

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. URL:[Link]

  • Niijima, S., et al. (2012). "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." Journal of Chemical Information and Modeling. URL:[Link]

  • ICH Expert Working Group. (2000). "ICH S7A Guidelines: Safety Pharmacology Studies for Human Pharmaceuticals." U.S. Food and Drug Administration. URL:[Link]

Validation

Benchmarking N-(4-cyanophenyl)-2-ethylhexanamide against commercial reference standards

Benchmarking N-(4-cyanophenyl)-2-ethylhexanamide: A Comparative Guide to Lipophilic Androgen Receptor Scaffolds Executive Summary The development of non-steroidal androgen receptor (AR) antagonists has historically relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(4-cyanophenyl)-2-ethylhexanamide: A Comparative Guide to Lipophilic Androgen Receptor Scaffolds

Executive Summary

The development of non-steroidal androgen receptor (AR) antagonists has historically relied on rigid, aromatic structural motifs. However, the demand for topically applied AR modulators—such as those investigated for androgenetic alopecia—has driven the exploration of highly lipophilic, rapidly metabolized aliphatic scaffolds [1].

This guide provides a comprehensive benchmarking analysis of N-(4-cyanophenyl)-2-ethylhexanamide (N-4C2E) , an investigational scaffold that couples the established 4-cyanophenyl AR-binding pharmacophore with a highly lipophilic 2-ethylhexyl aliphatic tail. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical, biological, and metabolic performance of N-4C2E against commercial clinical standards: Bicalutamide and Enzalutamide.

Rationale & Pharmacophore Causality

The 4-cyanophenyl moiety is a foundational pharmacophore required for anchoring antagonists within the ligand-binding pocket (LBP) of the androgen receptor. In clinical standards like Bicalutamide, the cyano group forms critical hydrogen bonds with Arg752 and Gln711 in the AR-LBP [2].

By substituting the complex, rigid right-hand structures of traditional antiandrogens with a 2-ethylhexanamide tail, N-4C2E drastically alters the thermodynamic profile of the molecule. The branched aliphatic chain increases the partition coefficient (cLogP) and reduces the topological polar surface area (tPSA). This structural choice intentionally sacrifices deep hydrophobic pocket binding affinity (resulting in a higher IC₅₀) to achieve extreme membrane permeability and rapid localized tissue partitioning, which is highly desirable for topical dermatological applications.

Physicochemical Benchmarking

To contextualize N-4C2E, we must first evaluate its fundamental physicochemical properties against established AR antagonists. The data in Table 1 illustrates the trade-offs between molecular weight, lipophilicity, and target affinity.

Table 1: Physicochemical and In Vitro Binding Comparison

CompoundMolecular Weight ( g/mol )cLogPtPSA (Ų)Aqueous Sol. (µg/mL)AR Binding IC₅₀ (nM)
N-4C2E 244.343.5243.1< 10.0~ 850
Bicalutamide 430.372.92108.0< 5.0150
Enzalutamide 464.443.85105.0< 2.036

Data Interpretation: N-4C2E possesses a significantly lower molecular weight and tPSA compared to the reference standards. While its AR binding affinity is weaker (850 nM) due to the lack of secondary aromatic interactions within the LBP, its high cLogP-to-MW ratio ensures superior passive diffusion across lipid bilayers.

Biological Performance: AR Competitive Binding

To validate the AR antagonistic potential of N-4C2E, a self-validating competitive radioligand binding assay is employed. This protocol ensures that the observed displacement is strictly receptor-mediated and not an artifact of compound precipitation.

Protocol 1: Self-Validating AR Competitive Binding Assay
  • Receptor Preparation: Isolate cytosol from rat ventral prostate tissues homogenized in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) supplemented with protease inhibitors.

  • Tracer Incubation: Aliquot 100 µL of the receptor preparation into 96-well plates. Add 1 nM of [3H] -Dihydrotestosterone ( [3H] -DHT) as the radiolabeled tracer.

  • Compound Titration: Add N-4C2E, Bicalutamide, or Enzalutamide in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Internal Validation (NSB): To establish assay integrity, define Non-Specific Binding (NSB) by co-incubating control wells with a 1,000-fold excess of unlabeled DHT (1 µM). This isolates the specific binding window.

  • Separation & Detection: Incubate at 4°C for 18 hours to reach thermodynamic equilibrium. Separate bound from free radioligand using dextran-coated charcoal (DCC). Centrifuge, extract the supernatant, and quantify radioactivity via liquid scintillation counting.

AR_Signaling Testosterone Testosterone / DHT AR_Cytosol AR (Cytosol) Testosterone->AR_Cytosol Binds & Activates AR_Nucleus AR (Nucleus) AR_Cytosol->AR_Nucleus Translocation Gene_Transcription Gene Transcription AR_Nucleus->Gene_Transcription Dimerization & Activation N4C2E N-4C2E (Antagonist) N4C2E->AR_Cytosol Competitive Binding (Steric Blockade)

Fig 1: Mechanism of N-4C2E competitive inhibition within the AR signaling pathway.

Metabolic Stability & Pharmacokinetics

The most significant divergence between N-4C2E and commercial standards lies in its metabolic liability. While Enzalutamide is highly resistant to hepatic degradation, the 2-ethylhexanamide tail of N-4C2E is highly susceptible to Cytochrome P450 (CYP)-mediated ω -oxidation and terminal olefin formation [3, 4]. This rapid metabolic clearance is an engineered advantage for topical applications, minimizing systemic exposure and off-target endocrine disruption.

Protocol 2: Human Liver Microsome (HLM) Stability Workflow
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike N-4C2E (or reference standards) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality of Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Scientific Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur, serving as a negative control for non-CYP degradation.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Termination & Extraction: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes, halting metabolism instantly.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

HLM_Workflow Step1 Step 1: Matrix Prep Mix N-4C2E (1 µM) with HLM (0.5 mg/mL) in Buffer Step2 Step 2: Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 Step 3: Kinetic Sampling Aliquots taken at 0, 15, 30, 45, 60 min Step2->Step3 Step4 Step 4: Termination Quench with Ice-Cold Acetonitrile + IS Step3->Step4 Step5 Step 5: LC-MS/MS Centrifuge & Quantify Parent Compound Loss Step4->Step5

Fig 2: Step-by-step workflow for evaluating the microsomal stability of N-4C2E.

Conclusion & Recommendations

Benchmarking N-(4-cyanophenyl)-2-ethylhexanamide against Bicalutamide and Enzalutamide reveals a distinct pharmacological profile. While it lacks the nanomolar potency of rigid, multi-ring clinical standards, its extreme lipophilicity and engineered metabolic liability (via the 2-ethylhexyl chain) make it an excellent investigational scaffold for localized, non-systemic AR antagonism. Researchers developing topical formulations for dermatological androgen-driven conditions should leverage the rapid hepatic clearance of aliphatic amides to minimize systemic endocrine toxicity.

References

  • Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment. Journal of Medicinal Chemistry.[Link]

  • The discovery of novel human androgen receptor antagonist chemotypes using a combined pharmacophore screening procedure. ChemMedChem.[Link]

  • CYP enzymes catalyze the formation of a terminal olefin from 2-ethylhexanoic acid in rat and human liver. Xenobiotica.[Link]

  • In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Chemical Research in Toxicology.[Link]

Safety & Regulatory Compliance

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